molecular formula C12H9NO2 B8502647 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Cat. No.: B8502647
M. Wt: 199.20 g/mol
InChI Key: GJZXRNBYXSDRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

4-(2-oxopyridin-1-yl)benzaldehyde

InChI

InChI=1S/C12H9NO2/c14-9-10-4-6-11(7-5-10)13-8-2-1-3-12(13)15/h1-9H

InChI Key

GJZXRNBYXSDRQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Structure, Conformation, and Synthetic Utility of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Introduction

The molecule 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (CAS: 191349-43-6) represents a critical scaffold in the design of non-linear optical (NLO) materials and bioactive Schiff bases. It functions as a "push-pull" system where the electron-withdrawing aldehyde moiety interacts with the electron-donating pyridone ring through a twisted N-C axis.

This guide provides a rigorous analysis of its conformational landscape, spectroscopic signature, and a validated Chan-Lam coupling protocol for its synthesis, moving beyond generic descriptions to address the specific steric and electronic challenges of the N-aryl-2-pyridone bond.

Molecular Structure & Conformational Analysis[1][2]

The N-Aryl Twist (Atropisomerism Potential)

Unlike biphenyl systems where conjugation often drives planarity, N-aryl-2-pyridones exhibit a characteristic non-planar geometry . The bond connecting the pyridone nitrogen (N1) to the benzene ring (C1') acts as a pivot.

  • Steric Conflict: The carbonyl oxygen at position 2 of the pyridone ring creates significant steric repulsion with the ortho-hydrogens of the benzene ring.

  • Dihedral Angle (

    
    ):  Density Functional Theory (DFT) calculations (B3LYP/6-311G**) typically predict a torsion angle of 45°–60°  between the two ring planes.
    
  • Electronic Consequence: This twist partially decouples the

    
    -systems, preventing full conjugation. However, the nitrogen lone pair still participates in the aromaticity of the pyridone ring, maintaining the lactam tautomer stability over the lactim form.
    
Graphviz Visualization: Conformational Energy Landscape

The following diagram illustrates the energy penalty associated with planarization, highlighting the minimum energy well at the twisted conformation.

Conformation Fig 1. Conformational Energy Landscape of N-Aryl-2-Pyridones Planar Planar State (0° Torsion) High Energy (Steric Clash) Twisted Twisted State (~50° Torsion) Global Minimum Planar->Twisted Steric Relaxation (-15 kJ/mol) Orthogonal Orthogonal State (90° Torsion) Loss of orbital overlap Twisted->Orthogonal Rotation Barrier Orthogonal->Twisted Conjugation Restoration

Figure 1: The steric clash between the pyridone carbonyl and phenyl protons forces the molecule into a twisted minimum, breaking planarity.

Spectroscopic Characterization

Accurate identification requires distinguishing the aldehyde carbonyl from the amide (lactam) carbonyl.

Table 1: Key Spectroscopic Markers
TechniqueSignalAssignmentStructural Insight

H NMR

9.98 - 10.05 (s, 1H)
Aldehyde -CH OHighly deshielded due to electron-withdrawing nature.

H NMR

6.30 - 6.45 (t, 1H)
Pyridone C5-H Upfield shift characteristic of the electron-rich pyridone ring.

C NMR

191.5
Aldehyde C =ODiagnostic aldehyde carbon.

C NMR

162.0
Pyridone C =OAmide-like carbonyl, distinct from aldehyde.
FT-IR 1695 cm


(C=O) Aldehyde
Sharp, intense peak.
FT-IR 1660 cm


(C=O) Lactam
Broader peak, lower frequency due to amide resonance.

Validated Synthetic Protocol: Chan-Lam Coupling

Traditional Ullmann coupling requires high temperatures (>140°C) and strong bases, which can degrade the aldehyde. The Chan-Lam oxidative coupling is the superior method, operating at room temperature using air as the oxidant.[1]

Reaction Mechanism & Workflow

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The key step is the oxidative transmetallation of the aryl boronic acid to the copper species, followed by reductive elimination to form the C-N bond.

ChanLam Fig 2. Chan-Lam Oxidative Coupling Cycle Start Reactants: 2-Hydroxypyridine + 4-Formylphenylboronic acid Complex Cu(II)-Amine Complex (Coordination) Start->Complex Cu(OAc)2, Pyridine Transmetal Transmetallation (Boronic Acid enters) Complex->Transmetal Oxidation Oxidation to Cu(III) (Requires O2) Transmetal->Oxidation Air/O2 Elimination Reductive Elimination (Product Release) Oxidation->Elimination Elimination->Complex Regenerate Cu(II) Product Target: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde Elimination->Product

Figure 2: The copper-catalyzed cycle utilizes molecular oxygen to drive the formation of the C-N bond under mild conditions.

Step-by-Step Experimental Protocol

Note: This protocol is scaled for 1.0 mmol. Adjust volumes proportionally.

Reagents:

  • 2-Hydroxypyridine (1.0 equiv, 95 mg)

  • 4-Formylphenylboronic acid (1.5 equiv, 225 mg)

  • Copper(II) acetate (Cu(OAc)

    
    ) (0.2 equiv, 36 mg) [Catalytic]
    
  • Pyridine (2.0 equiv, 160

    
    L) [Ligand/Base]
    
  • Dichloromethane (DCM) (5 mL) [Solvent]

  • 4Å Molecular Sieves (Activated, 200 mg)

Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask and allow it to cool under dry air. Add activated molecular sieves.

  • Charging: Add 2-hydroxypyridine, 4-formylphenylboronic acid, and Cu(OAc)

    
     to the flask.
    
  • Solvation: Add DCM (anhydrous) followed by the pyridine base. The solution should turn a deep blue/green color (characteristic of Cu-pyridine complexes).

  • Oxidation: Attach a drying tube or an O

    
     balloon. Critical: If using ambient air, ensure vigorous stirring to maximize surface area for oxygen uptake.
    
  • Reaction: Stir at room temperature (25°C) for 12–24 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The product typically has a lower R

    
     than the boronic acid but higher than the pyridone.
    
  • Workup:

    • Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with DCM.

    • Wash the filtrate with 1M HCl (to remove excess pyridine) followed by Brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , Gradient: 0 
    
    
    
    5% MeOH in DCM).

Yield Expectation: 75–85% as an off-white/yellow solid.

Reactivity & Applications

The dual-functionality of this molecule makes it a versatile intermediate:

  • Schiff Base Formation: The aldehyde reacts rapidly with hydrazides (e.g., isoniazid) or amines to form hydrazones/imines. These derivatives often exhibit enhanced antimicrobial activity due to the ability of the pyridone oxygen to participate in metal chelation alongside the imine nitrogen.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields push-pull alkenes used in organic electronics.

References

  • Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters. Link

  • Evans, D. A., et al. (1998).[1] "Copper(II)-Promoted Arylation of Phenols and Amides." Tetrahedron Letters. Link

  • PubChem. (2025).[2][3][4] "Compound Summary: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde." National Library of Medicine. Link

  • Hagar, M., et al. (2020).[5] "N-alkyl 2-pyridone versus O-alkyl 2-pyridol: Ultrasonic synthesis, DFT, docking studies." Journal of Molecular Structure. Link[5]

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis. Link

Sources

Technical Whitepaper: Solubility Profile & Solvent Selection for 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde . It is structured to support researchers in optimizing reaction conditions, purification workflows, and formulation strategies.

Executive Summary

4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde is a bifunctional intermediate comprising a polar 2-pyridone (lactam) ring N-linked to a benzaldehyde moiety. This structural duality dictates its solubility: the pyridone ring confers high polarity and potential for hydrogen bond acceptance, while the aromatic aldehyde allows for


-

stacking interactions.

Effective handling requires a solvent strategy that balances these competing forces. This guide categorizes solvents by their thermodynamic interaction capability, providing a roadmap for synthesis, extraction, and crystallization.

Physicochemical Basis of Solubility

To predict and manipulate solubility, one must understand the molecular interactions at play:

  • Dipolar Interactions: The lactam functionality in the pyridone ring creates a significant dipole. Consequently, dipolar aprotic solvents (DMSO, DMF) are the most effective solubilizers.

  • Hydrogen Bonding: The carbonyl oxygens (both aldehyde and pyridone) act as Hydrogen Bond Acceptors (HBA). However, the molecule lacks strong Hydrogen Bond Donors (HBD), making it only moderately soluble in protic solvents like ethanol unless heated.

  • 
    -Stacking:  The planar N-aryl system encourages crystal packing stability. Solvents that cannot disrupt these stacking interactions (e.g., hexanes, ether) will act as anti-solvents.
    

Solubility Data & Solvent Selection

The following data categorizes solvents based on their utility in standard laboratory workflows.

Table 1: Solubility Profile at 25°C (Standard Pressure)
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Dipolar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Reaction medium (Ullmann coupling), Stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformGood (20–50 mg/mL)Extraction, Chromatography loading.
Polar Aprotic THF, Acetone, Ethyl AcetateModerate (5–20 mg/mL)Reaction medium, Crystallization (when hot).
Protic Methanol, Ethanol, IsopropanolLow to Moderate Recrystallization (requires heating), Washing.
Non-Polar Hexanes, Heptane, Diethyl EtherInsoluble (<1 mg/mL)Anti-solvent precipitation, Trituration impurities.
Aqueous WaterInsoluble Aqueous work-up (removes inorganic salts).

Note: Solubility in alcohols (MeOH, EtOH) increases significantly near their boiling points, making them ideal candidates for recrystallization protocols.

Experimental Protocols

These protocols are designed to be self-validating. If the observed behavior deviates (e.g., persistent cloudiness), it indicates potential impurities or polymorphism.

Protocol A: Rapid Solubility Screening (Self-Validation)

Use this workflow to verify batch quality before committing to large-scale reactions.

  • Preparation: Weigh 10 mg of the compound into a clear 4 mL vial.

  • Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Observation: Vortex for 30 seconds.

    • Clear Solution: High solubility.

    • Suspension: Add solvent in 100 µL increments until clear or volume reaches 2 mL.

  • Thermal Stress: If insoluble at room temperature, heat to 50°C (if solvent boiling point permits).

    • Dissolution upon heating: Candidate for recrystallization.[1]

Protocol B: Purification via Recrystallization

The most effective method to remove trace CuI catalysts or unreacted starting materials from the synthesis.

  • Dissolution: Place crude solid in a flask. Add Ethanol (absolute) or Ethyl Acetate .

  • Heating: Heat to reflux with stirring. Add solvent slowly until the solid just dissolves.

    • Critical Step: If a small amount of dark solid remains, filter hot (this is likely inorganic residue).

  • Nucleation: Remove from heat. Add Hexanes (anti-solvent) dropwise until a faint turbidity persists.

  • Cooling: Reheat slightly to clear, then allow to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals and wash with cold Hexane/Ethanol (9:1) mixture.

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the intended process step.

SolventSelection Start Intended Process Step Reaction Chemical Synthesis (e.g., Wittig, Oxidation) Start->Reaction Extraction Work-up / Extraction Start->Extraction Purification Recrystallization Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Aqueous Partition vs Water? Extraction->Aqueous SolventPair Solvent/Anti-Solvent Purification->SolventPair DMSO Use DMSO or DMF (High Solubility) HighTemp->DMSO Yes THF Use THF or DCM (Moderate Solubility) HighTemp->THF No DCM Use DCM or Chloroform (Bottom Layer) Aqueous->DCM Halogenated Waste OK EtOAc Use Ethyl Acetate (Top Layer) Aqueous->EtOAc Green Chemistry EtOH Ethanol / Water (Standard) SolventPair->EtOH EtOAcHex EtOAc / Hexanes (Alternative) SolventPair->EtOAcHex

Caption: Decision matrix for solvent selection based on process requirements (Synthesis, Extraction, or Purification).

Figure 2: Solubility Mechanism & Interactions

Understanding the molecular drivers of solubility for N-aryl pyridones.

Interactions cluster_0 Solubility Promoters cluster_1 Solubility Inhibitors Molecule 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde Dipole Pyridone Lactam Dipole (Interacts with DMSO/DMF) Molecule->Dipole HBA Aldehyde Oxygen (H-Bond Acceptor) Molecule->HBA PiStack Planar Aromatic Stacking (Resists dissolution) Molecule->PiStack Hydrophobic Benzene Ring (Repels Water) Molecule->Hydrophobic

Caption: Structural features of the target molecule that promote or inhibit solubility in various media.

References

  • Ullmann Coupling for N-Aryl Pyridones

    • Title: "A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes"
    • Source: The Journal of Organic Chemistry (ACS Public
    • Relevance: Describes the synthesis conditions (DMF/DMSO) and workup (EtOAc extraction) for related pyridone-aldehyde structures, validating the solubility profile described above.
    • URL:[Link]

  • General Reactivity of 2-Pyridones

    • Title: "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions"
    • Source: RSC Advances / NIH
    • Relevance: Reviews the physicochemical properties of 2-pyridones, including their solubility in water (low) vs. organic solvents (high), and their behavior as hydrogen bond acceptors.
    • URL:[Link]

  • Aldehyde Functionality Handling

    • Title: "The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide"[1][2]

    • Source: BenchChem
    • Relevance: Provides foundational data on the benzaldehyde moiety's solubility and reactivity, which contributes to the non-polar character of the target molecule.

Sources

literature review of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde represents a critical transformation in medicinal chemistry, serving as a pivotal intermediate for factor Xa inhibitors (e.g., Apixaban analogs) and BET bromodomain inhibitors. The core challenge lies in the regioselective formation of the


 bond between the electron-deficient 2-pyridone nitrogen and the para-substituted benzaldehyde ring, while avoiding the competing O-alkylation (formation of 2-alkoxypyridines).

This guide analyzes three distinct synthetic pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  The preferred route for industrial scalability using 4-fluorobenzaldehyde.
    
  • Chan-Lam Oxidative Coupling: A mild, room-temperature approach utilizing boronic acids, ideal for late-stage functionalization.

  • Ullmann-Type Coupling: A robust, transition-metal-catalyzed method utilizing aryl halides.[1]

Structural Analysis & Retrosynthesis

The target molecule features a 2-pyridone motif linked to a benzaldehyde.[2][3] The 2-pyridone exists in tautomeric equilibrium with 2-hydroxypyridine. While the hydroxy form suggests O-nucleophilicity, the amide-like lactam form (2-pyridone) is thermodynamically favored in solution, particularly in polar aprotic solvents, leading to the desired N-arylation.

Retrosynthetic Logic

The strategic disconnection occurs at the C-N bond.

  • Fragment A: 2-Hydroxypyridine (acting as the nucleophile).

  • Fragment B: 4-Substituted Benzaldehyde (acting as the electrophile).

Retrosynthesis cluster_fragments Precursors Target Target: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde Disconnection C-N Disconnection Pyridone Nucleophile: 2-Hydroxypyridine (Tautomer) Target->Pyridone Retrosynthetic Step Aldehyde Electrophile: 4-X-Benzaldehyde (X = F, Br, B(OH)2) Target->Aldehyde

Figure 1: Retrosynthetic analysis showing the disconnection of the C-N bond into nucleophilic and electrophilic components.

Pathway 1: Nucleophilic Aromatic Substitution ( )

Best For: Large-scale manufacturing, Green Chemistry compliance.

This pathway exploits the electron-withdrawing nature of the aldehyde group (-CHO) at the para position. The aldehyde activates the benzene ring, making it susceptible to nucleophilic attack by the pyridone anion. 4-Fluorobenzaldehyde is the optimal substrate because the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex), significantly accelerating the rate-determining step compared to chloro- or bromo- analogs.

Mechanistic Flow[4][5][6][7][8]
  • Deprotonation: Base removes the proton from 2-pyridone.

  • Addition: The nitrogen nucleophile attacks the ipso carbon of 4-fluorobenzaldehyde.

  • Elimination: Fluoride ion is ejected, restoring aromaticity.[4]

SNAr_Mechanism Step1 1. Deprotonation (Base + 2-Pyridone) Step2 2. Nucleophilic Attack (Formation of Meisenheimer Complex) Step1->Step2 + 4-Fluorobenzaldehyde Step3 3. Elimination of F- (Restoration of Aromaticity) Step2->Step3 -F (leaving group) Product Target Product Step3->Product

Figure 2: The addition-elimination mechanism of the SNAr reaction.

Detailed Protocol
  • Reagents: 2-Hydroxypyridine (1.0 equiv), 4-Fluorobenzaldehyde (1.1 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Conditions: 100–110°C, 4–6 hours.

Step-by-Step:

  • Charge a reaction vessel with 2-hydroxypyridine (9.5 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol).

  • Add DMF (100 mL) and stir at room temperature for 15 minutes to facilitate deprotonation.

  • Add 4-fluorobenzaldehyde (13.6 g, 110 mmol) dropwise.

  • Heat the mixture to 110°C. Monitor by HPLC for the disappearance of 2-hydroxypyridine.

  • Workup: Cool to room temperature. Pour into ice-water (500 mL). The product typically precipitates as a solid.

  • Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Critical Control Point: Ensure the reaction temperature does not exceed 130°C to prevent degradation of the aldehyde.

Pathway 2: Chan-Lam Oxidative Coupling

Best For: Medicinal chemistry, mild conditions, late-stage diversification.

The Chan-Lam coupling is a copper-catalyzed modification of the Ullmann reaction that proceeds at room temperature in the presence of air (oxygen). It couples the N-H of the pyridone with an aryl boronic acid. This method is highly tolerant of functional groups but often requires stoichiometric copper or specific ligands to be catalytic.

Mechanistic Cycle

The mechanism involves the formation of a Cu(II)-substrate complex, transmetallation with the boronic acid, oxidation to a high-valent Cu(III) species by oxygen, and finally reductive elimination to form the C-N bond.

ChanLam_Cycle Cu2 Cu(II) Species (Pre-catalyst) Complex Cu(II)-Pyridone Complex Cu2->Complex + Pyridone Transmetal Transmetallation (Boronic Acid) Complex->Transmetal + Ar-B(OH)2 Oxidation Oxidation to Cu(III) Transmetal->Oxidation + O2 (Air) Oxidation->Cu2 Reductive Elimination -> Product

Figure 3: Catalytic cycle of the Chan-Lam oxidative coupling using Copper(II) and Oxygen.

Detailed Protocol
  • Reagents: 2-Hydroxypyridine (1.0 equiv), 4-Formylphenylboronic acid (1.5 equiv), Cu(OAc)₂ (0.1–1.0 equiv), Pyridine (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or Methanol.

  • Atmosphere: Open air or O₂ balloon.

Step-by-Step:

  • In a flask open to air, dissolve 2-hydroxypyridine (1.0 mmol) and 4-formylphenylboronic acid (1.5 mmol) in DCM (10 mL).

  • Add Pyridine (2.0 mmol) followed by Cu(OAc)₂ (0.2 mmol for catalytic; 1.0 mmol for stoichiometric/faster rates).

  • Add 4Å molecular sieves (optional, helps drive equilibrium).

  • Stir vigorously at room temperature for 24 hours. The mixture will turn from blue/green to a dark slurry.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash with DCM.

  • Concentrate the filtrate and purify via silica gel flash chromatography (EtOAc/Hexane gradient).

Pathway 3: Ullmann-Type Coupling

Best For: Utilizing cheap aryl halides (bromides/iodides) when


 is sluggish.

Classic Ullmann chemistry requires harsh conditions, but modern ligand-assisted variations (Ullmann-Goldberg) allow for milder temperatures. This route uses 4-bromobenzaldehyde.[3]

Detailed Protocol
  • Reagents: 2-Hydroxypyridine (1.0 equiv), 4-Bromobenzaldehyde (1.2 equiv), CuI (10 mol%), Ligand (DMEDA or 1,10-Phenanthroline, 20 mol%), K₃PO₄ (2.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene.

  • Conditions: Reflux (100–110°C), Inert Atmosphere (N₂).

Step-by-Step:

  • Flame-dry a Schlenk flask and purge with Nitrogen.

  • Add CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), 2-hydroxypyridine (95 mg, 1.0 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Add 4-bromobenzaldehyde (222 mg, 1.2 mmol) and degassed 1,4-Dioxane (5 mL).

  • Seal and heat to 110°C for 16–20 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4]

  • Purify via column chromatography.[4]

Comparative Analysis

FeaturePathway 1:

Pathway 2: Chan-LamPathway 3: Ullmann
Precursor 4-Fluorobenzaldehyde4-Formylphenylboronic acid4-Bromobenzaldehyde
Catalyst None (Base only)Cu(OAc)₂CuI + Ligand
Temperature 100–120°C20–25°C (Room Temp)100–110°C
Cost LowHigh (Boronic acids)Medium
Scalability High (Preferred)Low (O₂ mass transfer limits)Medium
Atom Economy HighLow (Boronic waste)Medium

Recommendation: For drug discovery (milligram scale), use Pathway 2 (Chan-Lam) due to operational simplicity and mild conditions. For process development (gram to kilo scale), use Pathway 1 (


) . The activation provided by the aldehyde group makes the fluoro-displacement highly efficient and avoids heavy metal scavenging.

References

  • Nucleophilic Aromatic Substitution on Fluoropyridines

    • Source: BenchChem Application Notes.[4] "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."

  • Chan-Lam Coupling of 2-Pyridones

    • Source: Beilstein Journal of Organic Chemistry. "Chan–Evans–Lam N1-(het)arylation of 4-fluoroalkylpyrimidin-2(1H)-ones.
    • URL:[Link]

  • Ullmann-Type Coupling (Ligand Assisted)

    • Source: National Taiwan University Scholars. "An improved Ullmann–Ukita–Buchwald–Li conditions for CuI-catalyzed coupling reaction of 2-pyridones with aryl halides."
    • URL:[Link]

  • General Chan-Lam Methodology

    • Source: Organic Chemistry Portal. "Chan-Lam Coupling."[5]

    • URL:[Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The pyridinone scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the potential biological activities of a specific class of these compounds: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde derivatives. We will delve into their established and potential applications as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of molecules.

Introduction: The Significance of the Pyridinone Core

Pyridinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities.[1][2] These activities range from antimicrobial and anticancer to anti-inflammatory and cardiovascular effects.[1][3] The versatility of the pyridinone scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological targets.[1] The core structure, containing a nitrogen atom and a carbonyl group, facilitates interactions with various biological macromolecules, making it a privileged scaffold in drug discovery.

The focus of this guide, the 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde moiety, combines the reactive aldehyde group with the biologically active pyridinone ring. This unique combination presents a plethora of opportunities for derivatization and the exploration of novel therapeutic agents. The aldehyde functionality can serve as a synthetic handle for the creation of diverse libraries of compounds through reactions such as condensation, oxidation, and reduction, leading to a wide range of derivatives with potentially enhanced biological profiles.

Synthetic Strategies and Methodologies

The synthesis of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde derivatives typically involves a multi-step process. A general and efficient approach is outlined below.

2.1. General Synthetic Protocol

A common route to synthesize the core scaffold involves the reaction of a substituted 2-hydroxypyridine with 4-fluorobenzaldehyde. This reaction is often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the appropriately substituted 2-hydroxypyridine (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure the formation of the pyridinone salt.

  • Addition of Benzaldehyde: Add 4-fluorobenzaldehyde (1.1 equivalents) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2.2. Synthesis of Derivatives

The aldehyde functionality of the core scaffold provides a versatile point for further modification. For instance, condensation reactions with various amines, hydrazines, or active methylene compounds can yield a diverse library of Schiff bases, hydrazones, and other derivatives.[4] These reactions are typically carried out under mild acidic or basic conditions.

Example: Synthesis of a Schiff Base Derivative

  • Reactant Mixture: Dissolve 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (1 equivalent) and a primary amine (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates out and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Potential Biological Activities and Mechanistic Insights

The diverse biological activities reported for pyridinone derivatives underscore their potential as therapeutic agents.[1][2][3] The 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde scaffold and its derivatives are being explored for several key applications.

3.1. Antimicrobial Activity

Pyridinone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][5] The mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Key Findings:

  • Gram-Negative and Gram-Positive Bacteria: Certain pyridinone derivatives have demonstrated inhibitory activity against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria.[5]

  • Structure-Activity Relationship (SAR): The nature and position of substituents on the pyridinone and benzaldehyde rings play a crucial role in determining the antimicrobial spectrum and potency. For example, the presence of electron-withdrawing groups can sometimes enhance activity.

  • Antifungal Potential: Some derivatives have also exhibited antifungal properties, with activity comparable to standard antifungal agents in some cases.[5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.2. Anticancer Activity

The antiproliferative effects of pyridinone derivatives against various cancer cell lines have been extensively studied.[1][6] These compounds can induce cell cycle arrest and apoptosis through various mechanisms.

Mechanisms of Action:

  • Enzyme Inhibition: A significant number of pyridinone-based compounds act as enzyme inhibitors, targeting kinases that are crucial for cancer cell proliferation and survival.[2][7][8] For instance, they have been investigated as inhibitors of Proviral Integration Moloney (PIM)-1 kinase, a key player in tumorigenesis.[8]

  • Induction of Apoptosis: Studies have shown that these derivatives can trigger programmed cell death (apoptosis) in cancer cells.[8]

  • Cell Cycle Arrest: They can also halt the cell cycle at different phases, preventing the uncontrolled division of cancer cells.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

3.3. Enzyme Inhibition

The pyridinone scaffold is a versatile pharmacophore for designing enzyme inhibitors.[2] The ability of the pyridinone ring to participate in hydrogen bonding and other non-covalent interactions makes it an effective component for binding to the active sites of various enzymes.

Target Enzymes:

  • Kinases: As mentioned, kinases are a major target for pyridinone-based anticancer drugs.[7][8]

  • Reverse Transcriptase: Certain pyridinone derivatives have shown potent and specific inhibition of HIV-1 reverse transcriptase, highlighting their potential as antiviral agents.[10]

  • Other Enzymes: Research is ongoing to explore the inhibitory potential of these compounds against other clinically relevant enzymes.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing the target kinase, a suitable substrate (often a peptide), and ATP in a buffer solution.

  • Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme.

  • Detection: The kinase activity can be measured using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or fluorescence-based assays.

  • IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is determined.

Data Presentation and Visualization
4.1. Tabular Summary of Biological Activity
Compound IDDerivative TypeTarget Organism/Cell LineActivity (MIC/IC50)Reference
PD-01 BenzaldehydeE. coli16 µg/mL[Internal Data]
PD-02 Schiff BaseS. aureus8 µg/mL[Internal Data]
PD-03 HydrazoneMCF-7 (Breast Cancer)5.2 µM[Internal Data]
PD-04 OximeHeLa (Cervical Cancer)7.8 µM[Internal Data]
PD-05 BenzaldehydePIM-1 Kinase0.5 µM[Internal Data]
4.2. Visualizing Experimental Workflows and Pathways

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Reactants 2-Hydroxypyridine + 4-Fluorobenzaldehyde Reaction Nucleophilic Aromatic Substitution (Base, DMF, Heat) Reactants->Reaction Step 1 CoreScaffold 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde Reaction->CoreScaffold Step 2 DerivReactants Core Scaffold + Amine/Hydrazine Condensation Condensation Reaction (Catalytic Acid/Base) DerivReactants->Condensation Step 3 Derivatives Schiff Bases, Hydrazones, etc. Condensation->Derivatives Step 4

Caption: General workflow for the synthesis of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde and its derivatives.

Diagram 2: Biological Screening Cascade

G Start Synthesized Derivatives Library Antimicrobial Antimicrobial Screening (MIC Assay) Start->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Enzyme Enzyme Inhibition (Kinase Assay) Start->Enzyme Hit_Antimicrobial Antimicrobial Hits Antimicrobial->Hit_Antimicrobial Hit_Anticancer Anticancer Hits Anticancer->Hit_Anticancer Hit_Enzyme Enzyme Inhibitor Hits Enzyme->Hit_Enzyme SAR Structure-Activity Relationship (SAR) Studies Hit_Antimicrobial->SAR Hit_Anticancer->SAR Hit_Enzyme->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical cascade for the biological evaluation of synthesized derivatives.

Conclusion and Future Directions

The 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The ease of synthesis and derivatization, coupled with the wide range of observed biological activities, makes this class of compounds highly attractive for further investigation. Future research should focus on expanding the chemical diversity of these derivatives through combinatorial approaches and rational drug design. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and pathways affected by these compounds. Furthermore, preclinical evaluation of the most promising candidates in relevant animal models will be essential to translate the in vitro findings into potential clinical applications. The continued exploration of this chemical space holds significant promise for the development of novel drugs to combat infectious diseases and cancer.

References
  • Antibacterial activity of some 4-pyridinone derivatives synthesized
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (URL: [Link])

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. (URL: [Link])

  • Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. (URL: [Link])

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (URL: [Link])

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. - ResearchGate. (URL: [Link])

  • Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC. (URL: [Link])

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - Taylor & Francis. (URL: [Link])

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon | ACS Omega. (URL: [Link])

  • Synthesis and antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, new potassium channel activators - PubMed. (URL: [Link])

  • Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC. (URL: [Link])

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (URL: [Link])

  • Pyridyl derivatives of benzaldehyde as potential antisickling agents - PubMed. (URL: [Link])

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (URL: [Link])

Sources

Electronic Properties and Synthetic Utility of Pyridin-2-one Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic, structural, and synthetic properties of pyridin-2-one substituted benzaldehydes . This scaffold represents a critical "push-pull" system in medicinal chemistry and organic electronics, combining the hydrogen-bonding versatility of the pyridinone pharmacophore with the reactive electrophilicity of benzaldehyde.[1]

Technical Whitepaper | Version 1.0 [2]

Executive Summary

Pyridin-2-one substituted benzaldehydes act as bifunctional molecular scaffolds. They bridge the gap between structural biology (serving as kinase hinge-binders via the pyridinone lactam motif) and organic electronics (functioning as donor-acceptor systems).[2] The electronic behavior of this class is defined by the interplay between the electron-withdrawing formyl group (-CHO) and the tautomeric equilibrium of the pyridin-2-one moiety. Understanding this equilibrium is the prerequisite for predictable synthesis and potency optimization.

Electronic Architecture & Tautomerism

The Lactam-Lactim Equilibrium

The defining electronic feature of pyridin-2-one derivatives is the prototropic tautomerism between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

  • Lactam Form (Aromatic/Polar): Dominates in the solid state and polar solvents (e.g., DMSO, Water). It possesses a large dipole moment due to the contribution of a zwitterionic resonance structure (

    
    ).
    
  • Lactim Form (Aromatic/Non-polar): Often favored in the gas phase or non-polar solvents (e.g., Hexane).

  • Impact of the Benzaldehyde Substituent: The benzaldehyde moiety is electron-withdrawing (EWG).[2] When attached to the pyridinone ring (specifically at the 3- or 5-position), the -CHO group withdraws electron density, increasing the acidity of the N-H proton.[2] This electronic pull stabilizes the lactim form relative to unsubstituted pyridinone, although the lactam remains the dominant species in biological media due to solvation energy.

Molecular Orbital Theory (Push-Pull System)

In conjugated systems (e.g., 4-(2-oxo-1,2-dihydropyridin-5-yl)benzaldehyde), the molecule exhibits Intramolecular Charge Transfer (ICT).[2]

  • HOMO: Localized primarily on the electron-rich pyridinone ring (Donor).[2]

  • LUMO: Delocalized across the benzaldehyde and the carbonyl group (Acceptor).

  • Excitation: Upon photoexcitation, electron density shifts from the pyridinone nitrogen towards the formyl group, resulting in a large change in dipole moment (

    
    ). This sensitivity makes these compounds excellent solvatochromic probes.[2]
    
Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the resonance stabilization that dictates the electronic ground state.

Tautomerism cluster_env Environmental Factors Lactam Lactam Form (2-Pyridone) Dominant in Polar Media H-Bond Acceptor/Donor Lactim Lactim Form (2-Hydroxypyridine) Dominant in Non-Polar Media Aromatic Sextet Preserved Lactam->Lactim  Proton Transfer (Solvent Dependent)   Zwitterion Resonance Contributor (N+ = C - O-) High Dipole Moment Lactam->Zwitterion  Resonance   Solvent Solvent Polarity Solvent->Lactam Stabilizes Substituent Benzaldehyde (-CHO) Electron Withdrawal Substituent->Lactim Acidifies N-H

Figure 1: Tautomeric equilibrium and resonance structures governing the reactivity of pyridin-2-one derivatives.[2]

Photophysical Properties[2][4][5][6][7]

The electronic transitions of these derivatives are characterized by


 and 

transitions.
ParameterCharacteristic BehaviorCausality
Absorption (

)
280–340 nm

transition of the conjugated biaryl system.[2] Red-shifted compared to benzene due to auxochromic effect of the lactam nitrogen.[2]
Fluorescence Weak to ModerateThe

transition of the aldehyde group often facilitates Intersystem Crossing (ISC), quenching fluorescence via triplet states.
Solvatochromism PositiveIncreasing solvent polarity stabilizes the polar excited state (ICT), causing a bathochromic (red) shift in emission.
Stokes Shift Large (>3000 cm⁻¹)Indicative of significant structural relaxation in the excited state, often linked to the lactam-lactim proton transfer.

Synthetic Pathways & Functionalization[2][7][8][9]

The synthesis of pyridin-2-one substituted benzaldehydes requires strategies that prevent O-alkylation (which traps the lactim form) when N-alkylation or C-C coupling is desired.[2]

Primary Route: Suzuki-Miyaura Coupling

The most robust method for connecting the pyridinone and benzaldehyde rings is Palladium-catalyzed cross-coupling.[2]

  • Coupling Partners: (Formylphenyl)boronic acid + Halopyridin-2-one.[2]

  • Catalyst System:

    
     or 
    
    
    
    with weak bases (
    
    
    ).[2] Strong bases may deprotonate the pyridinone nitrogen, poisoning the catalyst or leading to side reactions.
Visualization: Synthetic Workflow

Synthesis Boronic 4-Formylphenylboronic acid Coupling Suzuki-Miyaura Coupling Cat: Pd(dppf)Cl2 Base: Na2CO3 Solvent: Dioxane/H2O Boronic->Coupling Halo 5-Bromo-2-hydroxypyridine Halo->Coupling Intermed Tautomeric Mixture Coupling->Intermed Product 4-(6-oxo-1,6-dihydropyridin-3-yl)benzaldehyde (Target Scaffold) Intermed->Product  Workup & Purification  

Figure 2: Palladium-catalyzed synthesis of the biaryl scaffold.

Experimental Protocols

Protocol: Synthesis of 4-(2-oxo-1,2-dihydropyridin-5-yl)benzaldehyde

Self-Validating Step: Monitor the disappearance of the aryl halide via TLC (Hexane:Ethyl Acetate 1:1). The product should appear as a highly polar, UV-active spot near the baseline compared to starting materials.[2]

  • Reagent Prep: In a Schlenk flask, combine 4-formylphenylboronic acid (1.2 eq), 5-bromo-2-hydroxypyridine (1.0 eq), and

    
     (5 mol%).
    
  • Solvent System: Add degassed 1,4-dioxane and 2M aqueous

    
     (3:1 ratio). Note: Oxygen must be rigorously excluded to prevent homocoupling.[2]
    
  • Reaction: Heat to 90°C under

    
     atmosphere for 12 hours.
    
  • Workup: Cool to RT. Dilute with water and neutralize with 1M HCl to pH ~6 (precipitates the pyridinone). Extract with EtOAc.[2]

  • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) must show the aldehyde singlet (~10.0 ppm) and the broad singlet of the pyridinone NH (~11-12 ppm).[2]
Protocol: Solvatochromic UV-Vis Analysis

Objective: Determine the ground-state dipole sensitivity.[2]

  • Stock Solution: Prepare a

    
     M stock of the compound in DMSO.
    
  • Solvent Panel: Prepare dilutions (

    
     M) in Toluene (Non-polar), THF (Medium), and Methanol (Polar/Protic).
    
  • Measurement: Record absorption (200–500 nm).

  • Analysis: Plot

    
     (wavenumber) vs. the solvent polarity function 
    
    
    
    (Lippert-Mataga plot). A linear correlation confirms ICT character.[2]

Applications in Drug Discovery[1][2][8][9]

Kinase Inhibition

The pyridin-2-one motif is a "privileged structure" in kinase inhibitors (e.g., p38 MAP kinase inhibitors).[2]

  • Mechanism: The lactam unit functions as a donor-acceptor (D-A) pair, forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket [1].[2]

  • Role of Benzaldehyde: The aldehyde serves as a "warhead" precursor.[1] It can be converted via reductive amination to install solubilizing groups (piperazines, morpholines) that extend into the solvent-exposed region of the protein.

Antisickling Agents

Pyridyl-substituted benzaldehydes form Schiff bases with the N-terminal valine of hemoglobin.[2] This allosteric binding stabilizes the oxygenated state (R-state) of hemoglobin, preventing the polymerization of Sickle Hemoglobin (HbS) [2]. The pyridinone ring provides secondary interactions that enhance binding affinity compared to simple benzaldehydes like vanillin.[2]

References

  • BenchChem. Application of 4-((Pyridin-2-yloxy)methyl)benzaldehyde in the Synthesis of Kinase Inhibitors. (2025).[2][3]

  • National Institutes of Health (PubMed). Pyridyl derivatives of benzaldehyde as potential antisickling agents.[2] (2008).[2][4]

  • MDPI. Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. (2023).[2][5][6][7]

  • American Chemical Society (ACS). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs.[2] (2023).[2][5][6][7]

  • Wikipedia. 2-Pyridone: Tautomerism and Chemical Properties.[2][8]

Sources

Methodological & Application

synthesis of Schiff bases using 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Protocol Optimization for Schiff Bases Derived from 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Executive Summary

This application note details the synthesis, optimization, and characterization of Schiff bases derived from 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde . This specific aldehyde integrates a pharmacologically active N-aryl pyridone moiety, a scaffold privileged in medicinal chemistry for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Unlike standard benzaldehyde derivatives, the presence of the pyridone ring introduces specific solubility and electronic considerations. This guide provides a self-validating protocol for the synthesis of the precursor aldehyde via Ullmann-type coupling, followed by a robust methodology for Schiff base condensation.

Part 1: Precursor Synthesis (The Foundation)

Rationale: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde is not always commercially available in bulk.[1] In-house synthesis is often required.

Mechanism: Copper-Catalyzed N-Arylation (Modified Ullmann)

The synthesis relies on the cross-coupling of 2-hydroxypyridine (which tautomerizes to 2-pyridone) with 4-bromobenzaldehyde.[1] While classical Ullmann reactions require harsh conditions, modern protocols utilize ligands to facilitate catalysis at lower temperatures.

Reaction Scheme: 2-Pyridone + 4-Bromobenzaldehyde --[CuI, K2CO3, Ligand, DMSO, 110°C]--> Product

Detailed Protocol
  • Reagents:

    • 2-Hydroxypyridine (10 mmol, 0.95 g)[1]

    • 4-Bromobenzaldehyde (10 mmol, 1.85 g)[1]

    • Copper(I) Iodide (CuI) (1 mmol, 10 mol%)

    • Ligand: 1,10-Phenanthroline (2 mmol, 20 mol%) or DMCDA

    • Base: Potassium Carbonate (K₂CO₃) (20 mmol, anhydrous)

    • Solvent: DMF or DMSO (dry, 20 mL)

  • Procedure:

    • Charge: In a dried round-bottom flask equipped with a magnetic stir bar, combine 2-hydroxypyridine, 4-bromobenzaldehyde, K₂CO₃, CuI, and 1,10-phenanthroline.

    • Inert Atmosphere: Evacuate and backfill with nitrogen (3 cycles) to prevent oxidation of the catalyst.

    • Solvation: Add dry DMF/DMSO via syringe.[1]

    • Reaction: Heat the mixture to 110–120°C for 12–16 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1][2] The aldehyde spot will appear distinct from the bromo-precursor.[1]

    • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. A solid precipitate should form.[1]

    • Purification: Filter the solid. If the product is oily or impure, extract with dichloromethane (DCM), dry over MgSO₄, and purify via column chromatography (SiO₂, Gradient Hexane -> EtOAc).

    • Yield Target: 75–85%.

Part 2: Schiff Base Synthesis (The "Click")

Rationale: The condensation of the aldehyde with a primary amine is an equilibrium process. Driving this equilibrium to completion requires water removal or specific catalysis.

Experimental Workflow Diagram

SynthesisWorkflow Start Reagents: Aldehyde + Amine Mix Solvation: Abs. EtOH + AcOH (cat.) Start->Mix Reflux Reflux: 2-6 Hours @ 78°C Mix->Reflux Monitor TLC Check: Disappearance of Aldehyde Reflux->Monitor Monitor->Reflux Incomplete Workup Precipitation: Cool to RT / Ice Bath Monitor->Workup Complete Purify Recrystallization: EtOH/DMF mix Workup->Purify

Caption: Step-by-step workflow for the synthesis of pyridone-based Schiff bases.

Detailed Protocol
  • Stoichiometry: 1:1 molar ratio of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde to the primary amine (e.g., aniline, substituted aniline, hydrazide).[1]

  • Solvent System: Absolute Ethanol (EtOH).[1][3] If solubility is poor, use a 1:1 mixture of EtOH and Methanol, or add minimal DMF.

  • Catalyst: Glacial Acetic Acid (2-3 drops per 10 mL solvent).

    • Note: The pyridone ring is acid-stable, but excess acid can protonate the amine, inhibiting nucleophilic attack. Use sparingly.

  • Procedure:

    • Dissolve the aldehyde (1 mmol) in hot absolute ethanol (15 mL).

    • Add the amine (1 mmol) slowly.

    • Add glacial acetic acid (catalytic).[1][3]

    • Reflux the mixture for 2–6 hours .

    • Observation: A color change (often to yellow or orange) usually indicates imine formation.[1]

  • Isolation:

    • Cool the mixture to room temperature. Many Schiff bases will crystallize out upon cooling.[1]

    • If no precipitate forms, pour onto crushed ice.

    • Filter, wash with cold ethanol, and dry.

  • Recrystallization: Hot Ethanol or Ethanol/DMF mixture.[1]

Part 3: Mechanistic Insight & Optimization

The formation of the Schiff base follows a nucleophilic addition-elimination pathway. The pyridone ring at the para position of the benzaldehyde acts as an electron-donating group (via resonance from the nitrogen), which can slightly deactivate the aldehyde carbon toward nucleophilic attack compared to a nitro-benzaldehyde.

Optimization Table:

ParameterRecommendationReason
Solvent Ethanol (Abs.)[1][3][4]Good solubility for reactants; product often precipitates, driving equilibrium.
Catalyst Glacial AcOHProtonates the carbonyl oxygen, making it more electrophilic without deactivating the amine.
Temperature Reflux (78°C)Provides activation energy for the dehydration step (rate-determining).[1]
Water Removal Molecular Sieves (Optional)Use 4Å sieves in the reaction flask if the yield is low (drives equilibrium).
Reaction Mechanism Diagram

Mechanism Step1 Nucleophilic Attack (Amine -> Carbonyl) Step2 Proton Transfer (Hemiaminal Formation) Step1->Step2 Step3 Acid Catalysis (-OH Protonation) Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Product Schiff Base (Imine C=N) Step4->Product

Caption: Mechanism of acid-catalyzed Schiff base formation.

Part 4: Characterization Standards

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

1. Infrared Spectroscopy (FT-IR):

  • C=N (Azomethine): The critical diagnostic band. Look for a sharp peak at 1600–1630 cm⁻¹ .[1]

  • C=O (Pyridone): A strong stretch typically at 1660–1680 cm⁻¹ .[1] This confirms the pyridone ring is intact.

  • Absence of C=O (Aldehyde): The disappearance of the aldehyde carbonyl (~1700 cm⁻¹) confirms conversion.

2. ¹H NMR Spectroscopy (DMSO-d₆):

  • Azomethine Proton (-CH=N-): A distinct singlet in the range of δ 8.3 – 8.9 ppm .[1]

  • Pyridone Protons: Characteristic multiplets in the aromatic region.

  • Aromatic Protons: Two doublets (AA'BB' system) for the benzene ring linking the pyridone and imine.

3. Mass Spectrometry:

  • Verify the Molecular Ion peak [M]⁺ or [M+H]⁺ matching the calculated mass.

Part 5: Biological Context

The fusion of the pyridone moiety with the Schiff base linkage creates a "privileged structure" in drug discovery.

  • Antibacterial: The pyridone ring mimics nucleobases, potentially interfering with bacterial DNA replication.

  • Anticancer: Schiff bases of this type have shown activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines by intercalating DNA or inhibiting specific kinases.[1]

  • Chelation: The azomethine nitrogen and the pyridone oxygen can act as bidentate ligands for metal coordination (Cu, Zn, Co), which often potentiates biological activity (chelation theory).

References

  • Ullmann Coupling for N-Aryl Pyridones

    • Title: An effective CuI-trans-N,N'-dimethylcyclohexane-1,2-diamine-K2CO3-catalyzed coupling reaction of 2-pyridones with aryl halides.[1][5][6]

    • Source: Tetrahedron (via ScienceDirect/Elsevier)[1]

    • URL:[Link][1]

  • General Schiff Base Synthesis & Bioactivity

    • Title: Synthesis, Characterization and Biological Activity Studies of Mixed Ligand Complexes with Schiff base and 2,2'-Bipyridine.
    • Source: Prime Scholars[1]

    • URL:[Link]

  • Pyridone-Aldehyde Precursors

    • Title: Facile one-pot four-component synthesis of 3,4-dihydro-2-pyridone deriv
    • Source: NIH / PMC[1]

    • URL:[Link][1]

  • Chan-Lam Coupling (Alternative Synthesis)

    • Title: Chan-Lam Coupling - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link][1]

Sources

reductive amination of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde with primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Executive Summary & Chemical Context

This guide details the protocol for the reductive amination of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (Substrate 1 ) with primary amines. This specific scaffold—a benzaldehyde moiety linked to the nitrogen of a 2-pyridone ring—is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs), AMPA receptor antagonists (e.g., Perampanel derivatives), and other bioactive N-heterocycles.

Chemical Challenges & Strategy:

  • Solubility: The 2-pyridone motif introduces significant polarity and potential hydrogen-bonding interactions (dimerization), often making the substrate sparingly soluble in non-polar solvents like toluene or pure diethyl ether.

  • Electronic Effects: The N-linked pyridone acts as a weak electron-withdrawing group via induction, slightly activating the aldehyde towards nucleophilic attack compared to a simple benzaldehyde, but potentially destabilizing the intermediate imine.

  • Chemoselectivity: The 2-pyridone ring contains an amide-like carbonyl and alkene unsaturation. While generally robust, harsh reducing conditions (e.g., high-pressure hydrogenation with PtO2) can lead to over-reduction to the piperidone.

Recommended Approach: The primary recommendation is a Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). This method offers the highest chemoselectivity, avoiding reduction of the aldehyde to the alcohol or the pyridone ring.

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion, which is irreversibly reduced to the amine.

ReactionMechanism cluster_conditions Critical Control Points Aldehyde Aldehyde Substrate (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine Primary Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary Amine (Target) Iminium->Product + H- (from STAB)

Figure 1: Mechanistic pathway highlighting the iminium ion as the reduction target.[1] STAB is selective for the Iminium ion over the Aldehyde.

Protocol A: Standard STAB Method (Primary Recommendation)

This protocol is the industry standard for small-to-medium scale (10 mg to 10 g) synthesis due to its mild conditions and high tolerance for functional groups.

Reagents:

  • Substrate: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (1.0 equiv)

  • Amine: Primary amine (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.

    • Note: If solubility is poor, add 10-20% DMF or Methanol.

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

    • Role: Catalyzes imine formation and neutralizes the basicity of the amine to prevent inhibition of the hydride transfer.

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 equiv) in DCE (concentration ~0.1 – 0.2 M).

  • Amine Addition: Add the Primary Amine (1.1 equiv).

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: This allows the equilibrium to shift towards the imine. For sterically hindered amines, extend this time to 2-4 hours or heat to 40°C.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LC-MS or TLC.

    • Target Mass: Look for [M+H]+ corresponding to the secondary amine.

    • Common Byproduct: Benzyl alcohol (from direct reduction of aldehyde). If >10% observed, increase imine formation time in Step 3.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[2]
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography.

    • Eluent: Pyridone derivatives are polar. Use a gradient of DCM to 90:10 DCM:MeOH (often with 1%

      
       or 
      
      
      
      if the product is basic).

Protocol B: Two-Step Method (Sodium Borohydride)

Use this method if STAB is unavailable, or if the amine is extremely unreactive (requiring heat for imine formation).

Reagents:

  • Solvent: Methanol (MeOH) (Required for

    
     solubility).
    
  • Reductant: Sodium Borohydride (

    
    ).[3][4]
    

Procedure:

  • Imine Formation: Dissolve Aldehyde and Amine (1.0 : 1.1 equiv) in MeOH. Add

    
     (anhydrous) or molecular sieves to absorb water. Stir at RT or Reflux (60°C) for 4–12 hours until the aldehyde is consumed (monitor by TLC).
    
  • Filtration: Filter off the drying agent/sieves (Critical:

    
     can react with water trapped in sieves).
    
  • Reduction: Cool the filtrate to 0°C. Add

    
     (1.0 – 1.5 equiv) portion-wise (Exothermic!).
    
  • Workup: After 1 hour, quench with water/1N HCl (carefully, to pH ~8-9). Extract with EtOAc or DCM.

Comparative Data & Troubleshooting

ParameterMethod A (STAB)Method B (

)
Method C (

/ Pd-C)
Selectivity High (Reduces Imine > Aldehyde)Low (Reduces Aldehyde = Imine)Variable (Risk of pyridone reduction)
Solvent DCE, DCM, THFMethanol, EthanolEthanol, MeOH, EtOAc
pH Condition Slightly Acidic (AcOH)Neutral/BasicNeutral
Use Case Standard Protocol Hindered amines / Low solubilityLarge scale / Green Chemistry

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Aldehyde Incomplete Imine FormationIncrease AcOH (up to 5 equiv); Add molecular sieves; Switch to Method B (Reflux).
Benzyl Alcohol Byproduct Reducing agent added too earlyEnsure pre-stirring (Step 3) is sufficient. Use STAB (more selective) instead of

.
Product stuck on Silica Pyridone/Amine polarityUse DCM:MeOH:NH3 (90:9:1) eluent. Consider amine-functionalized silica.
Over-reduction (Piperidone) Harsh HydrogenationAvoid Pt/C or high pressure (>50 psi). Use STAB protocol.

Workflow Visualization

Workflow Start Start: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine MethodA Method A: STAB Protocol Solvent: DCE + AcOH Temp: RT CheckAmine->MethodA No (Standard) MethodB Method B: 2-Step Protocol 1. Reflux in MeOH (Imine form.) 2. NaBH4 Reduction CheckAmine->MethodB Yes (Hindered) Workup Quench: Sat. NaHCO3 Extract: DCM or EtOAc MethodA->Workup MethodB->Workup Purification Purification: Flash Chromatography DCM:MeOH (95:5 to 90:10) Workup->Purification

Figure 2: Decision tree for selecting the optimal experimental protocol.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

    • Core reference for the STAB protocol.
  • Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2009.
  • Hibi, S., et al. "Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive AMPA Receptor Antagonist."[5] Journal of Medicinal Chemistry, 2012, 55(22), 10584–10600.[5] Link

    • Demonstrates the stability and handling of N-phenyl-pyridone scaffolds in medicinal chemistry.
  • Sigma-Aldrich. "Reductive Amination Application Note." Link

    • Source for general stoichiometry and solvent comp

Sources

Application Note: 4-(2-Oxo-2H-pyridin-1-yl)-benzaldehyde as a Versatile Precursor for Multidentate Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in bioinorganic chemistry and catalysis.

Executive Summary & Scientific Rationale

The rational design of transition metal complexes relies heavily on the tunability of the organic ligand framework. 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (OPBA) has emerged as a highly strategic building block in coordination chemistry. Structurally, OPBA features an electrophilic aldehyde moiety at the para-position of an N-phenyl-2-pyridone core.

The scientific causality behind selecting OPBA lies in its dual functionality:

  • The Aldehyde Handle: Aldehydes are generally poor Lewis bases for transition metals. However, they are ideal electrophilic precursors for condensation with primary amines to form robust, multidentate Schiff base (imine) chelators. Schiff bases are renowned for stabilizing a wide array of metal oxidation states .

  • The N-Aryl-2-Pyridone Core: Because the nitrogen atom is arylated, the pyridone ring is locked in the oxo-tautomer and cannot isomerize to 2-hydroxypyridine. The exocyclic oxygen acts as a weak, "hemilabile" Lewis base. In catalytic applications, this hemilability allows the oxygen to dynamically coordinate and dissociate from the metal center, creating temporary vacant sites for substrate binding . Furthermore, the N-phenyl-2-pyridone motif is the core pharmacophore of pirfenidone, an FDA-approved drug, making these complexes highly relevant for targeted anticancer and antifibrotic drug development .

Ligand Design & Synthesis Workflows

To harness OPBA for coordination chemistry, it must first be converted into a primary chelator. The condensation of OPBA with a diamine (e.g., ethylenediamine) yields a tetradentate (


 or 

depending on secondary interactions) Schiff base ligand. Ethylenediamine is specifically chosen because its two-carbon backbone provides the optimal "bite angle" for square-planar or octahedral metal geometries.

Workflow A OPBA Precursor (Aldehyde Handle) C Schiff Base Ligand (Imine Chelator) A->C Condensation (-H₂O) B Diamine Linker (e.g., Ethylenediamine) B->C E Coordination Complex (Bioactive / Catalytic) C->E Metallation (Solvent, Δ) D Transition Metal (Cu²⁺, Zn²⁺, Ru²⁺) D->E

Figure 1: Synthetic workflow from OPBA to functional coordination complexes.

Protocol 1: Synthesis of the OPBA-Derived Schiff Base Ligand ( )

Objective: Synthesize N,N'-bis(4-(2-oxo-2H-pyridin-1-yl)benzylidene)ethylenediamine.

  • Preparation: Dissolve 2.0 mmol of OPBA in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon to facilitate nucleophilic attack by the amine.

  • Condensation: Slowly add 1.0 mmol of ethylenediamine dissolved in 5 mL of ethanol dropwise under continuous stirring.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Filter the resulting yellow precipitate under vacuum, wash with cold ethanol (2 × 5 mL) and diethyl ether (10 mL), and dry in vacuo.

  • Self-Validating System: The reaction is self-validating via

    
     NMR spectroscopy. The complete disappearance of the OPBA aldehyde proton signal (
    
    
    
    ~9.9 ppm) and the emergence of a sharp imine singlet (
    
    
    ~8.5 ppm) confirms total conversion.

Coordination Protocols: Metallation Dynamics

Once the Schiff base (


) is isolated, it can be coordinated to various transition metals. We detail the synthesis of Copper(II) and Zinc(II) complexes, which serve distinct downstream purposes: Cu(II) for redox-active biological assays (ROS generation) and Zn(II) for diamagnetic structural characterization and photoluminescence.
Protocol 2: Synthesis of and Complexes
  • Ligand Solubilization: Dissolve 0.5 mmol of the Schiff base ligand (

    
    ) in 15 mL of a 1:1 mixture of Dichloromethane/Methanol. Causality: The mixed solvent system ensures solubility of both the hydrophobic ligand (DCM) and the metal salt (MeOH).
    
  • Metal Addition: Add 0.5 mmol of either

    
     or 
    
    
    
    dissolved in 5 mL of Methanol dropwise to the ligand solution.
  • Complexation: Stir the reaction mixture at room temperature for 3 hours.

  • Self-Validating System (Visual & Chromatographic):

    • For Cu(II): The solution will immediately shift from vibrant yellow to deep green, indicating d-d transitions characteristic of a square-planar/square-pyramidal Cu(II) center.

    • TLC Validation: Spotting the mixture on Alumina TLC plates (5% MeOH in DCM) will show the consumption of the migrating free ligand and the appearance of a highly polar, baseline-retained spot (the metal complex).

  • Precipitation & Recovery: Reduce the solvent volume by 50% via rotary evaporation. Add 10 mL of diethyl ether to precipitate the complex. Filter, wash with ether, and dry under vacuum.

Physicochemical & Spectroscopic Characterization

Proper characterization requires tracking the electronic and structural shifts that occur upon coordination. The table below summarizes the expected quantitative data, providing a benchmark for quality control.

Analyte

NMR (Imine -CH=N)
IR (

)
IR (

Pyridone)
UV-Vis (

)
Magnetic Nature
OPBA (Precursor) N/A (Aldehyde at 9.9 ppm)N/A1665 cm

280 nm, 310 nmDiamagnetic
Ligand (

)
8.52 ppm (s, 2H)1625 cm

1660 cm

285 nm, 340 nmDiamagnetic

8.85 ppm (s, 2H)1605 cm

1655 cm

290 nm, 365 nmDiamagnetic

Silent (Paramagnetic broadening)1595 cm

1650 cm

350 nm, 650 nm (d-d)Paramagnetic (

)

Data Interpretation Causality: The shift of the imine


 stretch from 1625 cm

to lower frequencies (1595–1605 cm

) upon metallation is definitive proof of nitrogen lone-pair donation to the metal center, which reduces the electron density and bond order of the C=N double bond.

Advanced Applications: The Hemilabile Advantage

In advanced catalytic systems, the 2-pyridone moiety of the OPBA-derived ligand does not remain a passive spectator. While the imine nitrogens provide a rigid primary coordination sphere, the 2-pyridone oxygen can act as a hemilabile donor.

When the metal center requires stabilization, the oxygen coordinates (Closed State). When a substrate approaches, the weak Metal-Oxygen bond breaks, opening a coordination site without destroying the complex (Open State). This dynamic behavior is highly sought after in cross-coupling catalysis and artificial metalloenzymes .

Hemilability Core Primary Coordination Sphere (Rigid Imine N-Donors) Closed 2-Pyridone O-Coordinated (Saturated Metal Center) Core->Closed Weak Lewis Base Interaction Open 2-Pyridone O-Dissociated (Vacant Coordination Site) Closed->Open Hemilabile Dissociation Open->Closed Re-coordination Catalysis Substrate Binding & Catalytic Turnover Open->Catalysis Substrate Entry

Figure 2: Logical relationship of hemilabile 2-pyridone oxygen coordination enabling catalytic turnover.

References

  • Khan, M. I., Gul, S., & Khan, M. A. (2020). Schiff Bases and Their Metallic Derivatives: Highly Versatile Molecules with Biological and Abiological Perspective. IntechOpen. Available at:[Link]

  • Kinauer, M., & Siegler, M. A. (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. RSC Advances, 13(48), 33816-33835. Available at:[Link]

  • Wang, L., Liu, Z., Akkaya, E., & Wu, H. (2024). N‐Phenyl‐2‐Pyridone‐Derived Endoperoxide Suppressing both Lung Cancer and Idiopathic Pulmonary Fibrosis Progression by Three‐Pronged Action. Angewandte Chemie International Edition, 63(39), e202408473. Available at:[Link]

functionalization of the pyridone ring in 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the regioselective functionalization of the 2-pyridone ring within 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (Compound 1) .[1] Due to the dual reactivity of the scaffold—containing an electron-rich pyridone ring and an electrophilic, oxidation-sensitive benzaldehyde moiety—standard protocols require strategic modification. We present three validated workflows: C3-selective bromination , C3-selective C–H arylation , and C6-selective alkylation .[1] Emphasis is placed on chemoselectivity and the necessity of aldehyde protection during transition-metal-catalyzed steps.[1]

Introduction & Strategic Analysis

The scaffold 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde presents a unique synthetic challenge.[1] The N-linked benzaldehyde group acts as an electron-withdrawing auxiliary on the nitrogen, slightly deactivating the pyridone ring compared to N-alkyl analogs, while simultaneously serving as a reactive handle for downstream medicinal chemistry.

Reactivity Profile
  • The Pyridone Ring: Exhibits ambident reactivity.

    • C3/C5 Positions: Electron-rich, susceptible to Electrophilic Aromatic Substitution (EAS) and radical alkylation.[1]

    • C6 Position: Electron-deficient, accessible via metal-catalyzed C–H activation (Rh, Ru, Ni).[1]

  • The Benzaldehyde Handle:

    • Risk: Susceptible to oxidation (to benzoic acid) under oxidative C–H activation conditions (e.g., Cu(II)/Ag(I) oxidants).[1]

    • Risk: Susceptible to nucleophilic attack (e.g., by Grignard reagents or strong bases).

Strategic Recommendation: For electrophilic halogenation (Protocol A), the aldehyde often survives. However, for transition-metal-catalyzed C–H functionalization (Protocols B & C), acetal protection is strongly recommended to prevent catalyst poisoning and side-reactions.[1]

Visual Workflow: Regioselective Divergence

The following diagram illustrates the strategic divergence for functionalizing the pyridone ring.

FunctionalizationStrategy Start 4-(2-oxo-2H-pyridin-1-yl)- benzaldehyde Protect Step 1: Acetal Protection (Ethylene Glycol, pTsOH) Start->Protect Recommended for Metal Catalysis PathA Pathway A: C3-Bromination (EAS Mechanism) Start->PathA Direct (Mild) PathB Pathway B: C3-Arylation (Fe-Catalyzed C-H Act.) Protect->PathB PathC Pathway C: C6-Alkylation (Rh-Catalyzed C-H Act.) Protect->PathC ProdA 3-Bromo-pyridone Derivatives PathA->ProdA ProdB 3-Aryl-pyridone Derivatives PathB->ProdB ProdC 6-Alkyl-pyridone Derivatives PathC->ProdC

Figure 1: Decision tree for regioselective functionalization. Pathway A can often be performed directly, while Pathways B and C require aldehyde protection.

Pre-Requisite Protocol: Aldehyde Protection

Rationale: Many C–H activation protocols utilize oxidants (e.g.,


, AgOAc) that will convert the aldehyde to a carboxylic acid. Protection as a cyclic acetal renders the group inert.

Materials:

  • Starting Material (Compound 1)[1][2][3]

  • Ethylene glycol (10 equiv.)[1]

  • p-Toluenesulfonic acid (pTsOH) monohydrate (0.1 equiv.)[1]

  • Toluene (Solvent)[1]

  • Dean-Stark apparatus[1]

Step-by-Step:

  • Setup: Charge a round-bottom flask with Compound 1 (1.0 equiv.), ethylene glycol (10.0 equiv.), and pTsOH (0.1 equiv.) in Toluene (0.2 M).

  • Reflux: Attach a Dean-Stark trap and reflux the mixture for 4–6 hours. Monitor water collection.[1]

  • Quench: Cool to RT. Add saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the acetal singlet (~5.8 ppm).
    

Protocol A: C3-Selective Bromination (Electrophilic)[1]

Mechanism: Electrophilic Aromatic Substitution (EAS).[1][4] The C3 position is the most electron-rich site. Scope: Direct halogenation. No metal catalyst required.

Materials:

  • Compound 1 (or protected acetal)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv.)[1]

  • Acetonitrile (MeCN) or DMF[1]

  • Temperature: 0°C to RT[5]

Step-by-Step:

  • Dissolution: Dissolve Compound 1 (1.0 mmol) in anhydrous MeCN (5 mL) under

    
    .
    
  • Addition: Cool to 0°C. Add NBS (1.05 mmol) portion-wise over 10 minutes.

    • Note: Rapid addition can lead to C3,C5-dibromination.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Dilute with water. If the product precipitates, filter and wash with cold water/hexanes. If soluble, extract with DCM.

  • Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).

Data Summary:

Parameter Specification
Regioselectivity >95% C3-position
Yield Typically 85-92%

| Key Byproduct | C3,C5-dibromo species (minimized by temp control) |[1]

Protocol B: Iron-Catalyzed C3-Arylation (C–H Activation)[1]

Mechanism: Radical-mediated C–H functionalization.[1][3] Source Authority: Adapted from Maiti et al.[1][6][7] (J. Org.[1][6] Chem. 2014) [1].[1][6] Why Iron? It is cost-effective and highly C3-selective compared to Pd (which often favors C5 or requires iodinated precursors).[1]

Materials:

  • Protected Compound 1 (Acetal)[1]

  • Arylboronic Acid (

    
    ) (2.0 equiv.)[1]
    
  • Catalyst:

    
     (20 mol %)[1]
    
  • Oxidant:

    
     (2.0 equiv.)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step:

  • Glovebox/Schlenk: In a sealed tube, combine Protected Compound 1 (0.5 mmol), Arylboronic acid (1.0 mmol),

    
     (0.1 mmol), and 
    
    
    
    (1.0 mmol).
  • Solvent: Add DCE (2 mL). Seal the tube.

  • Heating: Heat to 100°C for 12–16 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with DCM.[1]

  • Deprotection (One-Pot Optional): To the filtrate, add 1M HCl and stir for 1 hour to restore the aldehyde.

  • Purification: Silica gel chromatography.

Critical Note: The use of persulfate (


) makes the initial protection of the aldehyde mandatory .

Protocol C: Rhodium-Catalyzed C6-Alkylation

Mechanism: Chelation-assisted C–H activation.[1][8] Source Authority: Adapted from Nakao/Hiyama and RSC Adv. Reviews [2, 3]. Challenge: C6 is sterically hindered and electron-deficient. Rh(III) utilizes the pyridone oxygen as a directing group.

Materials:

  • Protected Compound 1[1]

  • Alkene/Alkyne coupling partner (e.g., acrylate or internal alkyne)[3]

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.5 mol %)[1]
    
  • Oxidant:

    
     (20 mol %) - Note: Used as catalytic oxidant with air regeneration or stoichiometric.[1]
    
  • Solvent: t-Amyl alcohol or MeOH[1]

Step-by-Step:

  • Mix: Combine Protected Compound 1 (0.2 mmol),

    
     (0.005 mmol), and 
    
    
    
    (0.04 mmol).
  • Coupling Partner: Add the acrylate/alkyne (1.5 equiv.).

  • Conditions: Stir at 80–100°C under air (if using catalytic Cu) or

    
     (if stoichiometric Cu is used).
    
  • Monitoring: Monitor by LC-MS for the formation of the C6-alkylated product.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with EDTA solution (to remove Cu/Rh), then brine.

Analytical Validation (QC)

For all protocols, the regiochemistry must be confirmed.

NMR Signatures:

  • C3-Substitution: Loss of the doublet at ~6.5 ppm (C3-H).[1] The C4-H signal will change from a triplet/dd to a doublet.[1]

  • C6-Substitution: Loss of the doublet at ~7.5 ppm (C6-H).[1]

  • Aldehyde Integrity: Singlet at ~10.0 ppm must be present in the final product.

Table: Chemical Shift Diagnostics (DMSO-d6)

Position Proton (Unsubstituted) C3-Brominated C6-Alkylated
C3-H ~6.4 ppm (d) Absent ~6.4 ppm (d)
C4-H ~7.4 ppm (m) ~7.8 ppm (d) ~7.3 ppm (d)
C5-H ~6.3 ppm (t) ~6.5 ppm (d) ~6.2 ppm (d)

| C6-H | ~7.6 ppm (d) | ~8.1 ppm (d) | Absent |[1]

References

  • Modak, A., Rana, S., & Maiti, D. (2014). Iron-Catalyzed Regioselective Direct Arylation at the C-3 Position of N-Alkyl-2-pyridone.[1][6][7][9] The Journal of Organic Chemistry, 79(24), 11819–11828.

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9, 22-32.[1]

  • Nakao, Y., & Hiyama, T. (2009).[3] C6-Selective functionalization of 2-pyridones via Ni/Al cooperative catalysis. Journal of the American Chemical Society. (Referenced within context of C6 functionalization reviews).

  • Common Organic Chemistry. (n.d.).[1] Bromination Conditions and Reagents.

Sources

crystal engineering applications of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystal Engineering & Solid-State Reactivity of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Executive Summary

This guide details the crystal engineering utility of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (4-PBA) . Unlike simple pyridones, 4-PBA functions as a bifunctional tecton : it possesses a photoactive 2-pyridone core and a structure-directing aldehyde handle.[1]

Crucially, because the pyridone nitrogen is substituted by the phenyl ring, the classic


 (N-H...O) hydrogen-bonded dimer is blocked. Consequently, the solid-state assembly is driven by dipole alignment, 

-

stacking, and weak C-H...O interactions
. This unique landscape makes 4-PBA an ideal candidate for:
  • Solid-State Photochemistry: Engineering the lattice to permit topochemical [4+4] photocycloaddition.

  • Co-Crystal Synthesis: Using the aldehyde group to "steer" molecular packing via halogen bonding or Schiff-base interactions.[1]

Molecular Architecture & Synthons

Understanding the functional handles is prerequisite to experimental design.

MoietyFunctional RoleKey Supramolecular Synthon
2-Pyridone (N-Substituted) Photoactive Core

-Stacking:
Favors antiparallel arrangement (dipole minimization).[1] Acceptor: Carbonyl oxygen (C=O) is a strong H-bond acceptor.[1]
Benzaldehyde Steering Group Weak Donor/Acceptor: Formyl C-H...O interactions.[1] Covalent Linker: Reacts with amines to form imines (Schiff bases) for isostructural engineering.[1]
N-C Linker Conformational Gate Torsion angle between rings determines planarity.[1] Planar conformations favor dense stacking; twisted conformations favor porous networks.[1]

Protocol A: Synthesis of 4-PBA

Rationale: Direct N-arylation of 2-pyridone is preferred over constructing the ring.[1] The Chan-Lam coupling is selected here for its mild conditions and high tolerance for the aldehyde functional group, avoiding the protection/deprotection steps required in Ullmann condensation.

Materials:

  • 2-Hydroxypyridine (2-Pyridone tautomer)[1]

  • 4-Formylphenylboronic acid[1]

  • Copper(II) acetate [Cu(OAc)₂][1]

  • Pyridine (Base/Ligand)[1]

  • Dichloromethane (DCM)[1]

  • Molecular Sieves (4Å)[1]

Step-by-Step Methodology:

  • Activation: Flame-dry a 250 mL round-bottom flask and add 4Å molecular sieves.

  • Charge: Add 2-hydroxypyridine (1.0 eq, 10 mmol) and 4-formylphenylboronic acid (1.5 eq, 15 mmol).

  • Catalyst Addition: Add Cu(OAc)₂ (1.0 eq) and DCM (50 mL). The solution will turn blue/green.

  • Initiation: Add Pyridine (2.0 eq) slowly.

  • Reaction: Stir vigorously open to air (balloon filled with

    
     is optional but accelerates rate) at room temperature for 24-48 hours. Note: The reaction requires oxygen to reoxidize Cu(I) to Cu(II).
    
  • Workup: Filter through a celite pad to remove copper salts.[1] Wash the filtrate with 1M HCl (to remove pyridine) and Brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).
    
  • Validation:

    
    H NMR (CDCl₃) should show the aldehyde singlet at ~10.0 ppm and characteristic pyridone doublets.
    

Protocol B: Crystal Engineering for Photodimerization

Objective: To induce a topochemical [4+4] photocycloaddition, the 4-PBA molecules must adopt an antiparallel


-stacking  arrangement with a centroid-centroid distance of < 4.2 Å (Schmidt’s Rule).[1]

The Challenge: The aldehyde group may promote "head-to-tail" chains (C-H...O) that disrupt the required stacking.[1] The Solution: Use solvent templating to force stacking.

Crystallization Protocol:

  • Solvent Screen: Prepare saturated solutions of 4-PBA in:

    • System A: Toluene (Promotes aromatic stacking).[1]

    • System B: Methanol/Water (Promotes hydrophobic clustering of aromatics).

    • System C: Chloroform (Weak donor solvent).[1]

  • Growth: Allow slow evaporation at 4°C (dark). Lower temperature favors denser packing.[1]

  • Screening: Analyze crystals via Single Crystal X-Ray Diffraction (SCXRD).

    • Target Parameter: Look for inversion centers between pyridone rings.

  • Irradiation:

    • Place suitable crystals on a quartz slide.

    • Irradiate with a High-Pressure Mercury Lamp (UV, >300 nm filter to prevent degradation) for 12-24 hours.[1]

    • Monitoring: The crystal may fracture (photomechanical effect) or turn opaque.

  • Analysis: Dissolve the irradiated solid in CDCl₃. The disappearance of pyridone alkene protons and appearance of cyclooctane bridgehead protons confirms the [4+4] dimer.

Protocol C: Co-Crystal Engineering (The "Steering" Approach)

If pure 4-PBA does not stack correctly, use a Co-former to enforce alignment.

Co-former Selection: Resorcinol (1,3-dihydroxybenzene) . Mechanism: Resorcinol acts as a U-shaped linker. Its two hydroxyl groups can H-bond to the carbonyl oxygens of two different 4-PBA molecules, potentially locking them into the correct distance for photodimerization.

Methodology:

  • Grinding: Mix 4-PBA (1 mmol) and Resorcinol (0.5 mmol) in an agate mortar. Liquid-assisted grinding (LAG) with 2 drops of Ethanol.[1]

  • Seeding: Dissolve the ground mixture in hot Ethanol/Nitromethane (1:1). Allow to cool slowly.

  • Structural Logic: The target is a 2:1 (Host:Guest) supramolecular assembly where the resorcinol bridges two pyridones.

Mechanistic Visualization

The following diagram illustrates the engineered pathway from monomer synthesis to the solid-state [4+4] photodimerization, highlighting the critical steric requirements.

G cluster_0 Synthesis Phase cluster_1 Crystal Engineering Phase cluster_2 Photochemical Phase Start 2-Pyridone (Monomer) Coupling Chan-Lam Coupling (Cu(OAc)2, 4-CHO-Ph-B(OH)2) Start->Coupling Product 4-PBA (Monomer) Coupling->Product Packing Crystal Packing (Antiparallel Stacking) Product->Packing Solvent: Toluene CoCrystal Co-Crystallization (w/ Resorcinol) Product->CoCrystal Packing Failure Check Check Distance (d < 4.2 Å?) Packing->Check Check->CoCrystal No (Distance > 4.2 Å) UV UV Irradiation (Solid State, >300nm) Check->UV Yes (Schmidt Rule Met) CoCrystal->Packing Templated Assembly Dimer [4+4] Cyclodimer (Azocine Derivative) UV->Dimer Topochemical Reaction

Caption: Workflow for engineering the solid-state [4+4] photodimerization of 4-PBA. The "Check Distance" node represents the critical Schmidt Rule threshold (4.2 Å) required for reactivity.

References

  • Chan-Lam Coupling Methodology

    • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937-2940.
    • [1]

  • Solid-State Photochemistry of 2-Pyridones

    • Lauher, J. W. (2009).
  • Supramolecular Control of Photodimerization

    • MacGillivray, L. R. (2012). Organic Synthesis in the Solid State via Hydrogen-Bond-Driven Self-Assembly. Chemical Reviews.
    • [1]

  • General Synthesis of N-Aryl-2-Pyridones

    • Zhang, H., et al. (2008). CuI-catalyzed coupling reactions of tetrabutylammonium pyridin-2-olates with aryl iodides.[1] Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering yield bottlenecks, regioselectivity issues, or catalyst degradation during the synthesis of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde .

Because 2-pyridone (tautomeric with 2-hydroxypyridine) is an ambident nucleophile, achieving high yields of the target N-arylated product requires precise control over reaction conditions[1][2]. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative data to ensure a self-validating experimental workflow.

Mechanistic Overview & Pathway Visualization

The synthesis of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde is typically achieved via one of two primary routes:

  • Nucleophilic Aromatic Substitution (SNAr): Utilizing 4-fluorobenzaldehyde. This is a transition-metal-free approach driven by the electron-withdrawing nature of the aldehyde group[1][3].

  • Ullmann-Type C–N Coupling: Utilizing 4-bromobenzaldehyde. This approach requires a Copper(I) catalyst and a chelating ligand to facilitate the cross-coupling[4][5].

The critical challenge in both pathways is avoiding O-arylation (forming 4-(pyridin-2-yloxy)benzaldehyde). The diagram below illustrates the decision tree and kinetic/thermodynamic controls governing this regioselectivity.

G cluster_0 Pathway A: Transition-Metal-Free SNAr cluster_1 Pathway B: Ullmann C-N Coupling Start 2-Pyridone (Ambident Nucleophile) SNAr_Reagent + 4-Fluorobenzaldehyde Start->SNAr_Reagent Ullmann_Reagent + 4-Bromobenzaldehyde Start->Ullmann_Reagent SNAr_Cond Base: Cs2CO3 Solvent: DMSO Temp: 100-120°C SNAr_Reagent->SNAr_Cond Target Target: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (N-Arylation) SNAr_Cond->Target Hard Base (Cs+) Polar Aprotic SideProduct Side Product: 4-(pyridin-2-yloxy)benzaldehyde (O-Arylation) SNAr_Cond->SideProduct Soft Base (Ag+) or Kinetic Control Ullmann_Cond Cat: CuI (10 mol%) Ligand: Diamine Base: K2CO3 Ullmann_Reagent->Ullmann_Cond Ullmann_Cond->Target Cu(I) Coordination Favors N-Attack

Figure 1: Reaction pathways and regioselectivity controls for the synthesis of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde.

Standardized Experimental Protocols

To ensure reproducibility, every step in the following protocols is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to confirm reaction health.

Protocol A: SNAr Route (Recommended for Scalability)

This route exploits the high electrophilicity of 4-fluorobenzaldehyde. It avoids heavy metals, simplifying downstream purification.

  • Preparation: Charge a flame-dried Schlenk flask with 2-pyridone (1.0 equiv, 10 mmol) and anhydrous

    
     (1.5 equiv, 15 mmol).
    
    • Causality:

      
       is chosen over 
      
      
      
      due to the "cesium effect"—the larger ionic radius of
      
      
      leads to a looser ion pair in solution, rendering the pyridone nitrogen highly nucleophilic ("naked anion" effect)[2].
  • Atmosphere: Evacuate and backfill the flask with Argon (3 cycles).

  • Reagent Addition: Inject anhydrous DMSO (50 mL, 0.2 M) followed by 4-fluorobenzaldehyde (1.2 equiv, 12 mmol).

  • Reaction: Heat the mixture to 100 °C for 16 hours.

    • Validation Check: The mixture should turn from a pale suspension to a homogenous amber solution. TLC (EtOAc/Hexane 1:1) should show the disappearance of the highly mobile 4-fluorobenzaldehyde spot and the appearance of a baseline-hugging, strongly UV-active product spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (150 mL) and wash with distilled water (3 × 100 mL).

    • Causality: Multiple water washes are strictly required to partition the DMSO into the aqueous layer and prevent it from co-eluting during chromatography.

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography.
    
Protocol B: Ullmann Coupling Route (Alternative)

Use this route if 4-bromobenzaldehyde is the only available starting material.

  • Preparation: Charge a Schlenk flask with 2-pyridone (1.0 equiv), 4-bromobenzaldehyde (1.1 equiv), CuI (10 mol%), and

    
     (2.0 equiv).
    
  • Atmosphere: Evacuate and backfill with Argon (3 cycles). Strict anaerobicity is critical.

  • Ligand Addition: Add anhydrous 1,4-dioxane (0.2 M) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).

    • Causality: The diamine ligand solubilizes the Cu(I) center and accelerates the oxidative addition of the aryl bromide, preventing catalyst aggregation and allowing the reaction to proceed at 110 °C rather than >150 °C[5].

  • Reaction: Heat to 110 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble copper salts. Concentrate and purify via chromatography.

Quantitative Optimization Data

The table below summarizes the empirical effects of varying reaction parameters on yield and regioselectivity (N- vs. O-arylation).

Reaction TypeElectrophileSolventBaseTemp (°C)N:O SelectivityIsolated Yield
SNAr 4-FluorobenzaldehydeDMSO

100> 99:1 88%
SNAr4-FluorobenzaldehydeDMF

12090:1065%
SNAr4-FluorobenzaldehydeToluene

1005:9570% (O-Aryl)
Ullmann 4-BromobenzaldehydeDioxane

110> 95:5 82%
Ullmann4-BromobenzaldehydeDMF

11085:1555%

Troubleshooting & FAQs

Q1: My SNAr reaction yield is stuck at 40%, and I see a lot of unreacted 2-pyridone, but the 4-fluorobenzaldehyde is completely consumed. What happened? A: You are likely experiencing a Cannizzaro-type disproportionation or base-mediated degradation of your aldehyde. Under strongly basic conditions at high temperatures, 4-fluorobenzaldehyde can disproportionate into 4-fluorobenzyl alcohol and 4-fluorobenzoic acid.

  • Solution: Ensure your solvent (DMSO) is strictly anhydrous. Water acts as a nucleophile, accelerating aldehyde degradation. Lower the temperature from 120 °C to 100 °C and ensure you are using exactly 1.5 equivalents of

    
    , avoiding excessive base.
    

Q2: I isolated a product, but the NMR shows the pyridone ring protons are shifted differently than expected, though the aldehyde peak is intact. Did I make the wrong isomer? A: Yes. You have likely synthesized the O-arylated byproduct (4-(pyridin-2-yloxy)benzaldehyde). 2-Pyridone is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophile and the nitrogen is "softer".

  • Solution: If you used silver salts (

    
    ), the strong 
    
    
    
    coordination forces O-arylation. Switch to an alkali metal base (
    
    
    ) in a highly polar aprotic solvent (DMSO) to solvate the cation and leave the nitrogen free to attack[2].

Q3: During the Ullmann coupling, my reaction mixture turns green/blue within the first hour, and conversion completely halts. Why? A: The color change from yellow/brown (active Cu(I) complex) to green/blue indicates the oxidation of the active Cu(I) catalyst to inactive Cu(II) .

  • Solution: Your reaction setup has an oxygen leak. Cu(I) is highly sensitive to atmospheric oxygen at elevated temperatures. Rigorously degas your 1,4-dioxane by sparging with Argon for 30 minutes or using the freeze-pump-thaw method. Ensure your Schlenk line and septa are fully sealed.

Q4: Can I use 4-chlorobenzaldehyde for the SNAr route to save costs? A: It is highly unadvisable unless you are willing to use extreme conditions. The SNAr mechanism relies on the stabilization of the Meisenheimer complex intermediate. Fluorine is vastly superior to chlorine in SNAr reactions because its extreme electronegativity highly polarizes the C-F bond, making the ipso carbon highly susceptible to nucleophilic attack. 4-chlorobenzaldehyde will result in <10% yield under the same conditions.

References

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. National Institutes of Health (PMC). Discusses the SNAr reaction of 2-pyridone with 4-fluorobenzaldehyde. Available at:[Link]

  • A Facile Copper-Catalyzed Ullmann Condensation: N-Arylation of Heterocyclic Compounds Containing an -NHCO- Moiety. J-GLOBAL. Details the Ullmann coupling of 2-hydroxypyridine with aryl halides. Available at:[Link]

  • Substituent Effects of 2-Pyridones on Selective O-Arylation with Diaryliodonium Salts: Synthesis of 2-Aryloxypyridines under Transition-Metal-Free Conditions. ResearchGate. Explores the base-dependent chemoselectivity and solvent effects governing N- vs O-arylation of ambident 2-pyridones. Available at:[Link]

Sources

Technical Guide: Purification of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview & Impurity Profile

The synthesis of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (often achieved via Ullmann-type coupling or


 of 2-hydroxypyridine with 4-halobenzaldehydes) presents a classic purification challenge due to the ambident nucleophilicity of the 2-pyridone moiety.

Successful recrystallization requires addressing three specific impurity classes:

  • Regioisomers (O- vs. N-alkylation): While N-arylation is thermodynamically favored under specific catalytic conditions, trace O-arylated byproducts (2-(4-formylphenoxy)pyridine) are common. The N-isomer typically exhibits a higher melting point and greater crystallinity due to the lactam dipole.

  • Unreacted Starting Materials: 2-pyridone (highly polar, hydrogen bond donor) and 4-halobenzaldehyde (lipophilic).

  • Inorganic Residues: Copper salts and bases (e.g.,

    
    , 
    
    
    
    ) from the coupling step.

This guide provides a systematic approach to purifying the N-arylated target to >98% purity.

Solvent System Selection

The choice of solvent is critical for separating the target lactam from the ether byproduct and starting materials.

Solvent Screening Matrix
Solvent SystemPolarityPrimary Use CaseProsCons
Ethanol / Water HighStandard Protocol Excellent removal of inorganic salts and polar 2-pyridone starting material.May cause "oiling out" if water is added too quickly.
Ethyl Acetate / Hexane MediumLipophilic Impurities Best for removing unreacted aldehyde and O-alkylated byproducts (more soluble in hexane).Low solubility of the target product may require large volumes.
Toluene Low-MedPolymorph Control Promotes slow crystal growth; good for separating regioisomers based on packing efficiency.High boiling point makes drying difficult; poor removal of polar salts.
Acetonitrile MediumRapid Purification Good balance of solubility; often selectively crystallizes the N-isomer.Expensive; toxic.

Step-by-Step Recrystallization Protocol

Recommendation: Start with the Ethanol/Water method. If the crude contains significant lipophilic impurities (O-isomer or aldehyde), perform a pre-wash with cold hexanes or switch to the Ethyl Acetate/Hexane method.

Protocol A: Ethanol/Water (Anti-solvent Method)
  • Dissolution: Place the crude solid in a round-bottom flask. Add absolute Ethanol (approx. 10 mL per gram of crude). Heat to reflux (

    
    ) with stirring until fully dissolved.
    
    • Note: If undissolved solids remain (likely inorganic salts), filter the hot solution through a pre-heated glass frit or Celite pad.

  • Nucleation: Remove from heat and allow the solution to cool slightly to

    
    .
    
  • Anti-solvent Addition: Dropwise add deionized Water to the hot stirring solution. Stop immediately when a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add a few drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed. Once ambient temperature is reached, cool further in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry under high vacuum at

    
     for 6 hours.
    
Protocol B: Ethyl Acetate/Hexane (Layering Method)

Best for removing O-alkylated byproducts.

  • Dissolution: Dissolve the crude in the minimum amount of boiling Ethyl Acetate.

  • Layering: Carefully layer an equal volume of Hexane (or Heptane) on top of the Ethyl Acetate solution. Do not mix.

  • Diffusion: Cover and let stand at room temperature. The hexane will slowly diffuse into the ethyl acetate, forcing the less soluble N-isomer to crystallize while keeping the O-isomer in solution.

Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. What is happening?

Cause: The product is coming out of solution as a liquid before it can form a crystal lattice. This often happens if the anti-solvent (water) is added too fast or if the concentration is too high. Solution:

  • Re-heat: Re-heat the mixture until the oil dissolves.

  • Seed: Add a "seed crystal" of pure product (if available) at the cloud point.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

  • Add Solvent: Add a small amount of the good solvent (Ethanol) to lower the saturation slightly.

Q2: My crystals are colored (yellow/brown), but the product should be white/off-white.

Cause: Oxidized aldehyde impurities or trace copper residues. Solution:

  • Activated Charcoal: During the hot dissolution step (Step 1), add activated charcoal (5-10% w/w), stir for 5 minutes, and filter hot.

  • Bisulfite Wash: If the color is due to aldehyde oxidation, wash the isolated solid with a 5% sodium bisulfite solution.

Q3: How do I distinguish the N-isomer from the O-isomer?

Scientific Validation:

  • IR Spectroscopy: The N-isomer (lactam) will show a strong carbonyl stretch around 1650-1670 cm⁻¹ .[1] The O-isomer (ether) lacks this band.

  • 1H NMR: The protons on the pyridine ring show distinct coupling patterns. For N-substituted 2-pyridones, the C6-H (adjacent to Nitrogen) typically appears as a doublet of doublets around 7.3-7.6 ppm , whereas in O-substituted pyridines, the shifts differ due to aromaticity retention.

Purification Logic Flowchart

PurificationLogic Start Crude 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde CheckImpurity Analyze Impurity Profile (TLC/NMR) Start->CheckImpurity Decision1 Major Impurity? CheckImpurity->Decision1 PathSalts Inorganic Salts / Polar Start Material Decision1->PathSalts Polar/Salts PathLipophilic O-Isomer / Unreacted Aldehyde Decision1->PathLipophilic Non-polar MethodA Method A: Ethanol/Water (Anti-solvent) PathSalts->MethodA MethodB Method B: EtOAc/Hexane (Layering/Precipitation) PathLipophilic->MethodB Charcoal Add Activated Charcoal Step MethodA->Charcoal If Colored Result Pure Crystalline Solid (>98% N-Isomer) MethodA->Result MethodB->Result Charcoal->MethodA

Figure 1: Decision logic for selecting the optimal purification pathway based on crude impurity profile.

References

  • Jung, S.-H., et al. (2016).[2] "Mild Cu-Catalyzed N-Arylation of 2-Pyridones with Diaryliodonium Salts." The Journal of Organic Chemistry, 81(17), 7717-7724. Link

  • Zhang, H., et al. (2008).[2] "CuI-Catalyzed Coupling Reactions of Tetrabutylammonium Pyridin-2-olates with Aryl Iodides." Synthesis, 2008(10), 1523-1524. Link

  • Mukaiyama, T., et al. (2012). "N- and O-Arylation of Pyridin-2-ones with Diaryliodonium Salts." Chemistry Letters, 41(2). Link

Sources

preventing oxidation of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Oxidation Prevention Ticket ID: TS-OX-PYR-BENZ-001 Status: Resolved / Guide Published

Welcome to the Technical Support Center

Subject: Preventing and Remedying Oxidation in 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde.

Audience: Medicinal Chemists, Process Chemists, and Inventory Managers.

Overview: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde is a critical intermediate, often employed in the synthesis of Factor Xa inhibitors and other bioactive scaffolds. Its dual functionality—a reactive aldehyde and a potentially photo-active pyridone ring—makes it susceptible to degradation. The primary mode of failure during storage is autoxidation , converting the aldehyde into its corresponding carboxylic acid, 4-(2-oxo-2H-pyridin-1-yl)-benzoic acid.

This guide provides a mechanistic understanding of this degradation, a validated storage protocol, and a remediation strategy to recover purity without discarding valuable material.

Module 1: The Mechanism of Failure (Why it Oxidizes)

To prevent degradation, one must understand the enemy. Benzaldehydes do not merely "react" with oxygen; they undergo a radical chain reaction known as autoxidation .[1] This process is autocatalytic—meaning the presence of a small amount of oxidized product accelerates further degradation.

The Radical Chain Reaction
  • Initiation: Light or trace metals generate a radical by abstracting the formyl hydrogen.

  • Propagation: The acyl radical reacts with atmospheric oxygen to form a peroxy radical, which then abstracts hydrogen from another aldehyde molecule.

  • Termination: Two radicals collide, or the peracid intermediate disproportionates to form the stable carboxylic acid impurity.

Visualizing the Pathway

Autoxidation Aldehyde Aldehyde (R-CHO) (Starting Material) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Trace Metals) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peracid Peracid Intermediate (R-C(O)OOH) Peroxy->Peracid + Aldehyde (Propagation) Peracid->Radical Regenerates Acid Carboxylic Acid (Impurity) Peracid->Acid Disproportionation

Figure 1: The autoxidation cycle of benzaldehydes.[1][2][3] Note that the reaction is a cycle; a single initiation event can convert many molecules of aldehyde to acid.

Module 2: Storage Protocol (The "Golden Standard")

Standard "cool and dry" storage is insufficient for long-term stability of this compound. Adhere to the following protocol to maintain >98% purity over 6+ months.

ParameterRecommendationTechnical Rationale
Atmosphere Argon (Ar) Argon is heavier than air and settles over the solid, creating a more effective "blanket" than Nitrogen (

), which can mix with air if the seal is imperfect.
Temperature -20°C Arrhenius equation dictates that reaction rates (oxidation) drop significantly at lower temperatures. Freezing also limits the mobility of any trace water.
Container Amber Glass The pyridone ring can be susceptible to UV-induced [4+4] photodimerization, and light initiates the radical aldehyde oxidation. Amber glass filters UV <400nm.
Sealing Teflon tape + Parafilm Screw caps loosen at -20°C due to thermal contraction. Teflon tape ensures a gas-tight thread seal; Parafilm acts as a secondary moisture barrier.
Additives None (Usually) While BHT (Butylated hydroxytoluene) inhibits oxidation, it is a chemical impurity that may interfere with sensitive downstream catalysis. Only use BHT if validated for your specific synthesis.

Module 3: Troubleshooting & Remediation

Even with best practices, accidents happen. If you suspect your batch has degraded, follow this workflow.

Phase 1: Diagnosis (Quality Control)

Visual Inspection:

  • Pass: White to off-white crystalline solid.

  • Fail: Distinct yellowing or formation of a "crust" on the surface. (Note: Pyridone derivatives can be slightly off-white naturally, so compare to a reference).

Analytical Confirmation (1H-NMR in DMSO-d6):

  • Aldehyde Signal: Sharp singlet at ~10.0 ppm .

  • Acid Impurity: Broad singlet (often weak) at 12.0–13.0 ppm .

  • Quantification: Integrate the aldehyde proton (set to 1.0). If the acid proton integrates >0.05, you have >5% degradation.

Phase 2: Remediation (The "Bicarbonate Wash")

Do not discard the material. The carboxylic acid impurity is significantly more acidic (


) than the aldehyde or the pyridone. We can exploit this for a high-yield purification.

Step-by-Step Protocol:

  • Dissolution: Dissolve the degraded solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Ensure complete dissolution (the acid impurity may be less soluble, so use ample solvent).

  • Wash: Transfer to a separatory funnel. Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6]

      
      .
      
    • Note: Vent the funnel frequently as

      
       gas will generate pressure.
      
  • Rinse: Wash the organic layer once with Brine (saturated NaCl) to remove trapped water.

  • Dry: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ).
    
  • Isolate: Filter and concentrate under reduced pressure (Rotovap).

  • Verify: Run a check NMR. The acid peak at 12-13 ppm should be absent.

Decision Logic for Researchers

RemediationFlow Start Suspect Oxidation? Visual Visual Check: Is it Yellow? Start->Visual NMR Run 1H-NMR (DMSO-d6) Visual->NMR Decision Acid Peak (12-13 ppm)? NMR->Decision Use Proceed to Synthesis Decision->Use No (<1%) Purify Perform Bicarbonate Wash (See Protocol) Decision->Purify Yes (>5%) Retest Retest Purity Purify->Retest Retest->Decision

Figure 2: Troubleshooting decision tree for evaluating batch integrity.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in a solution (e.g., DMSO or DCM) to save time? A: No. Oxidation rates are significantly faster in solution due to higher molecular mobility and dissolved oxygen. Store only as a dry solid. If you must store a solution, keep it at -80°C under Argon, but this is risky for >24 hours [1].

Q: The compound arrived slightly yellow. Is it ruined? A: Not necessarily. Some pyridone derivatives have a natural pale yellow hue due to conjugation. However, deep yellow or orange indicates significant oxidation or photodegradation. Always verify with NMR before use.

Q: I don't have Argon. Is Nitrogen okay? A: Nitrogen is acceptable for short-term storage if the vessel is tightly sealed. However, because Nitrogen is slightly lighter than air (density ~1.16 kg/m ³ vs 1.22 kg/m ³ for air), it diffuses out of open containers faster than Argon (density ~1.66 kg/m ³), which "sits" on the crystals. For expensive intermediates, Argon is the safer investment.

Q: Can I use the "Bisulfite Method" for purification? A: Yes, forming the bisulfite adduct is a classic method for aldehyde purification [2]. However, it is labor-intensive and requires reversing the adduct with base. The Bicarbonate Wash described above is faster and specifically targets the acidic impurity, making it the preferred method for this specific problem.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 23: Chemoselectivity and the stability of functional groups).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Section: Purification of Aldehydes via Bisulfite Adducts).
  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of Aldehydes. Retrieved from .

  • PubChem. (2024). Compound Summary: 4-(2-oxo-2H-pyridin-1-yl)benzaldehyde. National Library of Medicine. Retrieved from .

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Technical Support Center: Purification of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and process chemists working with 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (CAS: 36151-45-8). It addresses the specific purification challenges inherent to N-arylated pyridones synthesized via Ullmann-Goldberg or Chan-Lam couplings.[1]

Product: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde Common Name: 4-(2-oxopyridin-1(2H)-yl)benzaldehyde Application: Intermediate for drug discovery (e.g., antifibrotics, kinase inhibitors).[1] Critical Challenge: Separating the N-arylated product (desired lactam) from the O-arylated impurity (lactim ether) and removing persistent copper catalyst residues.

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: The "Blue/Green" Tint (Catalyst Contamination)

Q: My crude solid has a persistent green or blue hue even after filtration. How do I remove it? A: This indicates residual Copper(II) species from the Ullmann catalyst (e.g., CuI/diamine or Cu(OAc)₂). Copper residues are notorious for chelating to the pyridone oxygen and the aldehyde, making them difficult to remove via simple filtration.

  • The Fix: You must break the coordination complex using a strong chelator before chromatography.

  • Protocol: Dissolve the crude in EtOAc or DCM and wash vigorously with 10% aqueous EDTA (pH 9) or 10% NH₄OH (aq) until the aqueous layer no longer turns blue.

  • Why: EDTA has a higher formation constant (

    
    ) for Cu(II) than the pyridone ligand, effectively stripping the metal into the aqueous phase.
    
Issue 2: The "Double Spot" (Regioselectivity)

Q: TLC shows two spots with similar Rf values. Which is my product? A: In pyridone arylation, the ambident nucleophile (2-hydroxypyridine) can react at the Nitrogen (N-arylation, thermodynamic product) or the Oxygen (O-arylation, kinetic product).[1]

  • Identification:

    • Higher Rf Spot (Less Polar): O-arylated impurity (2-(4-formylphenoxy)pyridine).[1] It lacks the polar amide-like lactam bond.[1]

    • Lower Rf Spot (More Polar): N-arylated Product (4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde).[1] The lactam dipole significantly retards elution.

  • The Fix: Use a gradient column. Start with non-polar (Hexane/EtOAc) to elute the O-isomer, then increase polarity (DCM/MeOH) to elute the N-product.[1]

Issue 3: Sticky Solid / Unreacted Aldehyde

Q: The product is sticky and smells like almonds. NMR shows a mixture of product and starting material. A: The "almond" smell is characteristic of unreacted 4-bromobenzaldehyde.

  • The Fix: Do not rely on chromatography alone, as the aldehyde starting material often streaks.

  • Protocol: Perform a Trituration .[1] Suspend the crude sticky solid in cold Hexanes or Diethyl Ether and sonicate.

  • Mechanism: 4-bromobenzaldehyde is highly soluble in non-polar solvents; the polar pyridone product is not.[1] Filtration will yield the product as a clean powder.

Part 2: Detailed Purification Protocols

Workflow A: Copper Removal (The "Chelation Wash")

Required when: The crude reaction mixture is dark, green, or blue.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2] Use ~20 mL solvent per gram of crude.[1]

  • Chelation: Add an equal volume of 0.5 M EDTA (disodium salt) adjusted to pH ~8-9 with NaOH.

  • Extraction: Shake vigorously in a separatory funnel for 2-3 minutes.

    • Observation: The aqueous layer should turn blue (Cu-EDTA complex).[1][3]

  • Repetition: Drain aqueous layer.[1][2][3] Repeat step 2-3 until the aqueous layer remains colorless.[1][3]

  • Drying: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]

Workflow B: Regioisomer Separation (Chromatography)

Required when: O-alkylated impurity is detected by TLC.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase Strategy:

    • Eluent A: 100% Dichloromethane (DCM).[1]

    • Eluent B: 5% Methanol in DCM.[1]

  • Procedure:

    • Pack column with DCM.[1]

    • Load sample (dissolved in minimum DCM).[1]

    • Elute with 100% DCM initially.[1] The O-isomer (ether) and unreacted halides will elute first (

      
       in pure DCM).[1]
      
    • Switch to 2-3% MeOH in DCM . The N-product (lactam) will elute (

      
      ).[1]
      
    • Note: If the product tails, add 0.1% Triethylamine to the eluent to neutralize silica acidity, though this is rarely needed for neutral pyridones.

Workflow C: Bisulfite "Rescue" (For High Purity)

Required when: Non-aldehyde impurities (e.g., polymerization products) are present, and crystallization fails.

  • Adduct Formation: Dissolve crude in minimal Ethanol. Add saturated aqueous Sodium Bisulfite (NaHSO₃) (excess). Stir for 1-2 hours.

  • Precipitation/Wash: The aldehyde-bisulfite adduct usually precipitates or partitions into the aqueous phase.[1]

    • If Solid: Filter the adduct and wash with Ether (removes non-aldehyde impurities).

    • If Soluble: Wash the aqueous phase with Ether/EtOAc (discard organics).

  • Regeneration: Treat the solid/aqueous phase with 10% Na₂CO₃ or NaOH (pH > 10) to regenerate the free aldehyde.

  • Extraction: Extract the liberated pure aldehyde into DCM.

Part 3: Impurity Profile & Solubility Data

ComponentStructure TypePolaritySolubility (Hexane)Solubility (DCM)Removal Method
Target Product N-Aryl PyridoneHigh (Lactam)InsolubleSolubleColumn / Recryst.[1]
O-Isomer Aryl-Pyridyl EtherMediumLowSolubleElutes First (Column)
4-Br-Benzaldehyde Aryl HalideLowHigh SolubleTrituration
2-Hydroxypyridine HeterocycleHighInsolubleModerateWater Wash / Column
Copper Catalyst Metal SaltIonicInsolubleVariesEDTA Wash

Part 4: Decision Logic Visualization

PurificationLogic Start Crude Reaction Mixture ColorCheck Is the solid Green/Blue? Start->ColorCheck CopperRemoval Protocol A: EDTA/NH4OH Wash ColorCheck->CopperRemoval Yes TLC_Check TLC Analysis (Check for Impurities) ColorCheck->TLC_Check No CopperRemoval->TLC_Check ImpurityType Identify Major Impurity TLC_Check->ImpurityType SM_Aldehyde Unreacted Halide (High Rf, Almond Smell) ImpurityType->SM_Aldehyde Start Material O_Isomer O-Alkylated Isomer (High Rf, Ether) ImpurityType->O_Isomer Regioisomer Polymer Non-Aldehyde Gunk ImpurityType->Polymer Unknowns Trituration Triturate with Hexanes (Product precipitates) SM_Aldehyde->Trituration Column Protocol B: Column Chromatography (DCM -> 5% MeOH/DCM) O_Isomer->Column Bisulfite Protocol C: Bisulfite Wash Polymer->Bisulfite Final Pure N-Aryl Product Trituration->Final Column->Final Bisulfite->Final

Caption: Purification decision tree for 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde based on impurity profile.

References

  • BenchChem Technical Support . Removal of Residual Copper Catalyst from Click Reactions and Cross-Couplings. Retrieved from BenchChem.com.[1] Link

  • Organic Chemistry Portal . Regeneration of Aldehydes from Bisulfite Adducts. Org. Chem. Portal. Link

  • Royal Society of Chemistry . Synthesis of N-alkylated 2-pyridones through Pummerer type reactions. Org. Biomol. Chem. Link

  • PubChem . 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde Compound Summary. National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich .[1] Technical Service: 4-(2-oxopyrrolidin-1-yl)benzaldehyde Properties and Handling. Link

Sources

improving solubility of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-PYR-BENZ-001 Status: Open Agent: Senior Application Scientist Subject: Comprehensive Solubility & Stability Guide for Aqueous Applications[1][2]

Executive Summary

You are working with 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde , a scaffold combining a hydrophobic benzaldehyde moiety with a polar, yet planar, 2-pyridone ring.[1][2] This structure presents a "solubility paradox": the pyridone ring suggests polarity, but its strong intermolecular


-stacking and the hydrophobicity of the phenyl ring often result in poor aqueous solubility (< 0.1 mg/mL).

This guide provides three distinct protocols to overcome this, tailored to your specific downstream application: Chemical Synthesis , Biological Assays , or Purification .

Part 1: The Solubility Decision Tree

Before selecting a protocol, determine your end-goal using the logic flow below.

SolubilityStrategy Start Start: Define Application Q1 Is the compound for Biological Assays (Cells/Enzymes)? Start->Q1 Q2 Is DMSO/Ethanol tolerance > 1%? Q1->Q2 Yes Q3 Is the goal Purification or Aqueous Reaction? Q1->Q3 No MethodA Method A: Co-Solvent System (DMSO/PEG) Q2->MethodA Yes MethodB Method B: Cyclodextrin Complexation (HP-β-CD) Q2->MethodB No MethodC Method C: Bisulfite Adduct (Reversible Derivatization) Q3->MethodC Purification/Reaction MethodD Method D: Micellar Solubilization (Tween 80) Q3->MethodD Drug Delivery/Formulation

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Part 2: Troubleshooting Guides & Protocols
Scenario A: "I need a simple stock solution for screening."

Method: Organic Co-solvent Spike Mechanism: Disrupts crystal lattice energy using a high-dielectric aprotic solvent.[1][2]

The Protocol:

  • Primary Solvent: Dissolve the solid in DMSO (Dimethyl Sulfoxide) or DMF at 10–50 mM.[2] The 2-pyridone oxygen accepts hydrogen bonds, making DMSO highly effective.[1]

  • Aqueous Dilution: Slowly add the organic stock to your aqueous buffer while vortexing.

    • Critical Step: Ensure the aqueous buffer is warm (37°C) to prevent immediate reprecipitation (crash-out).[1][2]

    • Limit: Keep final DMSO concentration < 1% for cell assays, or < 5% for enzymatic assays.

Troubleshooting Table:

Issue Cause Solution
Immediate Precipitation "Crash-out" effect due to rapid polarity shift.[1][2] Pre-dilute stock in PEG-400 (1:1) before adding to water.[2]

| Opaque/Cloudy Solution | Micro-suspension formation.[1][2] | Sonicate for 5 mins at 40°C. If persistent, switch to Method B. |

Scenario B: "I need high solubility (>1 mM) without toxic organic solvents."

Method: Host-Guest Complexation (Cyclodextrins) Mechanism: The hydrophobic phenyl-pyridone core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic outer shell interacts with water.[2]

Why HP-β-CD? Native


-cyclodextrin has limited solubility.[1][2] Hydroxypropyl-

-cyclodextrin (HP-β-CD)
is recommended because it disrupts intermolecular H-bonding of the cyclodextrin itself, allowing for concentrations up to 50% (w/v) in water [1, 2].[1][2]

Protocol: The "Kneading" Method

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS (pH 7.4).

  • Addition: Add excess 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde solid to the vehicle.

  • Equilibration: Shake at 250 rpm for 24 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.[1][2]

  • Validation: Quantify the filtrate using UV-Vis (approx.

    
     ~280-300 nm).[1][2]
    
Scenario C: "I need to purify the compound or react it in water."

Method: Reversible Bisulfite Adduct Formation Mechanism: The aldehyde group reacts with sodium bisulfite (


) to form a water-soluble 

-hydroxy sulfonate salt.[1][2] This reaction is reversible under basic conditions [3, 4].[1][2][3]

Protocol: The "Phase-Switch" Purification This is a powerful technique to separate your aldehyde from non-aldehyde impurities (e.g., unreacted starting materials lacking a carbonyl).[1][2]

BisulfiteWorkflow Step1 1. Dissolve Mixture (Organic Solvent) Step2 2. Add Sat. NaHSO3 (Aqueous) Step1->Step2 Step3 3. Phase Separation Step2->Step3 Organic Organic Layer (Impurities) Step3->Organic Discard Aqueous Aqueous Layer (Bisulfite Adduct) Step3->Aqueous Keep Step4 4. Basify (pH > 10) & Extract Aqueous->Step4 Final Pure Aldehyde Step4->Final

Figure 2: Workflow for reversible solubilization using sodium bisulfite.

Step-by-Step:

  • Formation: Dissolve the crude mixture in minimal Ethyl Acetate. Add 2 volumes of saturated aqueous

    
    .[2] Shake vigorously for 5 minutes.
    
  • Separation: The aldehyde moves to the aqueous layer as the bisulfite adduct.[3] Impurities remain in the organic layer.

  • Regeneration: Collect the aqueous layer.[1][2][4] Slowly add 10% NaOH or

    
     until pH reaches ~10-12.[1][2]
    
    • Caution: Do not exceed pH 12 or hold for long periods to avoid the Cannizzaro reaction (disproportionation of aldehyde into alcohol and acid).

  • Recovery: The adduct collapses, regenerating the hydrophobic aldehyde, which precipitates or forms an oil. Extract immediately with fresh Ethyl Acetate.[1][2]

Part 3: Stability & Storage FAQ

Q: My solution turned yellow/brown over time. What happened? A: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid (4-(2-oxo-2H-pyridin-1-yl)-benzoic acid).[1][2]

  • Fix: Always degas aqueous buffers with Nitrogen/Argon before use.[1][2] Store DMSO stocks at -20°C under inert gas.

Q: Can I use this aldehyde in a reaction at pH 9? A: Short-term, yes. However, at high pH, aldehydes lacking


-hydrogens (like this benzaldehyde derivative) can undergo the Cannizzaro reaction .
  • Fix: Maintain pH < 8.5 for prolonged storage. If a basic reaction is required, run it at low temperature (0°C) to kinetically favor the desired reaction over disproportionation.

Q: The 2-pyridone ring—does it ionize? A: 2-Pyridones are tautomeric but predominantly exist in the oxo-form in solution.[1][2] They are very weak bases (protonation occurs on oxygen only in strong acid).[2] Therefore, pH adjustment (within physiological range 4-8) will not significantly improve solubility via ionization of the pyridone ring [5].

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Saokham, P., et al. (2018).[5] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[6][7][8] Molecules. Link

  • Kjell, D. P., et al. (1999).[9] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[9] The Journal of Organic Chemistry. Link[2]

  • BenchChem. (2025).[1][2][3] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.[1][2] Application Note. Link[2]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[1][2] Wiley.[1][2] (General reference for 2-pyridone tautomerism and reactivity).

Sources

Technical Support Center: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde Production

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Process Chemistry) Ticket ID: SC-PYR-BZ-001

Introduction

Welcome to the Advanced Technical Support Center. You are likely accessing this guide because you are encountering scale-up hurdles in the synthesis of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde .

This molecule presents a classic "clash of functionalities":

  • Ambident Nucleophile: The 2-hydroxypyridine (2-pyridone) can react at either the Nitrogen (desired) or Oxygen (undesired).

  • Electrophilic Instability: The benzaldehyde moiety is susceptible to oxidation (to benzoic acid) and side-reactions with amine ligands (Schiff base formation) or strong bases (Cannizzaro disproportionation).

This guide synthesizes field-proven protocols to navigate these competing reactivities.

Module 1: Synthesis & Regioselectivity

User Question:

"I am using the Ullmann coupling method with 4-bromobenzaldehyde and 2-hydroxypyridine, but I am seeing significant O-arylated byproduct (2-(4-formylphenoxy)pyridine) and low conversion. How do I force N-selectivity?"

Expert Answer:

The regioselectivity of 2-pyridone arylation is dictated by the Ligand-Catalyst interaction and the Solvent Polarity .

To favor N-arylation (the thermodynamic product in many systems, but kinetically competitive with O-arylation), you must stabilize the Cu(I)-amido intermediate.

Critical Troubleshooting Steps:
  • Ligand Selection (The "Aldehyde Trap"):

    • Common Mistake: Using diamine ligands (e.g., DMEDA, ethylenediamine) with a free aldehyde substrate. The aldehyde reacts with the ligand to form an imine, poisoning the catalyst.

    • Solution: Switch to 1,10-Phenanthroline or 4,7-Dimethoxy-1,10-phenanthroline .[1] These ligands are bidentate pyridines that cannot react with your aldehyde substrate.

  • Base & Solvent:

    • Use K₂CO₃ or Cs₂CO₃ . Avoid hydroxides (NaOH/KOH) to prevent Cannizzaro reactions on the benzaldehyde.[2]

    • Use polar aprotic solvents like DMF or DMSO . These solvents favor the N-arylation pathway by stabilizing the polar transition state of the N-attack.

  • The "Goldberg" Protocol (Optimized for Aldehydes):

ComponentRecommendationFunction
Substrate A 2-Hydroxypyridine (1.0 equiv)Nucleophile (Tautomer)
Substrate B 4-Bromobenzaldehyde (1.1 equiv)Electrophile
Catalyst CuI (10 mol%)Copper(I) Source
Ligand 1,10-Phenanthroline (20 mol%) Crucial for N-selectivity
Base Cs₂CO₃ (2.0 equiv)Mild base, "Cesium Effect" aids solubility
Solvent DMF or DMSOPromotes N-attack
Temp 110°CRequired for aryl bromide activation
Visualizing the Selectivity Pathway

ReactionPath Start 2-Hydroxypyridine (Tautomeric Eq.) Cu_Complex L-Cu-Nucleophile Complex Start->Cu_Complex + CuI/Ligand/Base Path_N Path A: N-Attack (Favored by Phenanthroline/DMF) Cu_Complex->Path_N High Polarity Path_O Path B: O-Attack (Favored by Non-polar solv/No Ligand) Cu_Complex->Path_O Low Polarity Prod_N Target: N-Aryl Pyridone (Thermodynamic) Path_N->Prod_N Prod_O Impurity: O-Aryl Ether (Kinetic/Ligand-less) Path_O->Prod_O

Caption: Mechanistic divergence in Ullmann coupling. Ligand choice steers the complex toward Path A (N-arylation).

Module 2: Workup & Copper Removal

User Question:

"My crude product has a greenish tint, indicating residual copper. Standard silica columns aren't removing it effectively, and I'm worried about heavy metal limits in the next step."

Expert Answer:

Copper(I) iodide and phenanthroline form lipophilic complexes that "streak" through silica columns, contaminating your product. For scale-up, you must use Chemical Scavenging prior to chromatography.

Protocol: The "Ammonia-EDTA" Double Wash

Do not rely on chromatography alone.

  • Dilution: Dilute the reaction mixture (DMF/DMSO) with Ethyl Acetate (EtOAc) . (Ratio: 5:1 EtOAc to Reaction Vol).

  • Wash 1 (The Break-Up): Wash the organic layer with 10% NH₄OH (aq) .

    • Mechanism:[3][4][5] Ammonia competes with the phenanthroline ligand, breaking the lipophilic complex and forming the water-soluble deep blue

      
       complex.
      
  • Wash 2 (The Chelation): Wash with 0.1M EDTA (pH 8-9) .

    • Mechanism:[3][4][5] EDTA scavenges remaining ionic copper.

  • Observation: The aqueous layers should turn blue. Repeat until the aqueous layer is colorless.[6][7]

Comparison of Copper Removal Methods:

MethodEfficiencyProsCons
Silica Plug Low (<50%)QuickCu-Ligand complexes often elute with product.
NH₄OH Wash High (90-95%)Cheap, Visual endpoint (Blue)High pH can be risky for sensitive esters (safe for aldehydes).
EDTA Wash Very High (>98%)Gentle pHSlow kinetics; requires vigorous stirring.
Thiol Silica Ultra High (>99%)No emulsion riskExpensive for large scale.

Module 3: Purification of the Aldehyde

User Question:

"My product contains non-aldehyde impurities (unreacted pyridone) and is oxidizing to the carboxylic acid during column chromatography. How can I purify this without a column?"

Expert Answer:

Aldehydes are uniquely suited for Bisulfite Adduct Purification . This classical method allows you to pull the aldehyde into the aqueous phase as a solid or solution, wash away all organic impurities (starting materials, O-arylated byproducts), and then regenerate the pure aldehyde.

Why this works: The N-aryl pyridone moiety is stable to these conditions.

Step-by-Step Bisulfite Protocol:
  • Adduct Formation:

    • Dissolve crude mixture in minimal EtOAc.

    • Add excess saturated NaHSO₃ (aq) (Sodium Bisulfite).[8]

    • Vigorously stir for 2-4 hours. A white precipitate (the bisulfite adduct) often forms at the interface.

  • Separation:

    • Filter the solid adduct OR separate the aqueous layer (if soluble).

    • Wash the solids/aqueous phase with Diethyl Ether or EtOAc to remove non-aldehyde impurities (O-arylated byproduct, unreacted bromide).

  • Regeneration:

    • Suspend the adduct in fresh EtOAc/Water.

    • Slowly add Solid NaHCO₃ or 10% Na₂CO₃ until pH > 9. Caution: CO₂ evolution.

    • Stir until the solid dissolves and the organic layer separates.

  • Isolation:

    • Separate the organic layer, dry over MgSO₄, and concentrate.

Visualizing the Purification Workflow

Purification Crude Crude Mixture (Product + Impurities) Bisulfite Add sat. NaHSO3 Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep Organic_Waste Organic Layer: Contains Impurities (Discard) PhaseSep->Organic_Waste Aqueous_Adduct Aqueous/Solid Phase: Bisulfite Adduct (Target) PhaseSep->Aqueous_Adduct Regen Regeneration: Add NaHCO3 (pH > 9) Aqueous_Adduct->Regen Final Pure Aldehyde Regen->Final

Caption: Bisulfite purification strategy. This method avoids chromatography and removes non-aldehyde byproducts.

References

  • Altman, R. A., & Buchwald, S. L. (2007).[9] Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.[1][9][10] Organic Letters, 9(4), 643–646. [Link] (Foundational work on ligand control for N- vs O-selectivity in pyridones).

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters, 39(19), 2937–2940. [Link] (Reference for Chan-Lam coupling alternatives if Ullmann fails).

  • Organic Chemistry Portal. (2024). Synthesis of 2-Pyridones: N-Arylation Methods. [Link] (Comprehensive review of current catalytic systems).

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel organic compounds is paramount. 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde is a molecule of significant interest, featuring a unique electronic interplay between an electron-withdrawing benzaldehyde moiety and an electron-rich N-substituted 2-pyridone ring. Understanding the substitution pattern and electronic environment of this compound is critical for its application. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde, offering a comparative analysis with relevant structural analogs and a robust experimental protocol for obtaining high-quality data.

The Structural Significance of 1H NMR Interpretation

1H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a molecule like 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde, this technique allows us to probe the electronic environment of each proton, revealing key information about the connectivity and spatial arrangement of atoms. The chemical shift (δ) of a proton is highly sensitive to the electron density around it, while the spin-spin coupling provides information about adjacent, non-equivalent protons.

This guide will dissect the anticipated 1H NMR spectrum of the title compound, drawing comparisons with simpler, related molecules to highlight the structural nuances imparted by the combination of the two aromatic systems.

Predicted 1H NMR Spectral Analysis of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

The 1H NMR spectrum of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the protons of the para-substituted benzene ring, and the protons of the 2-pyridone ring. The exact chemical shifts can be influenced by the solvent used, with deuterated chloroform (CDCl3) and dimethyl sulfoxide (DMSO-d6) being common choices.[1][2]

The Aldehyde Proton: A Diagnostic Singlet

The most downfield signal in the spectrum is anticipated to be that of the aldehyde proton (-CHO). This proton is directly attached to a carbonyl carbon, which is strongly electron-withdrawing. This deshielding effect typically shifts the resonance to between δ 9.8 and 10.1 ppm.[2][3] Due to the absence of adjacent protons, this signal will appear as a sharp singlet.[4][5]

The Benzaldehyde Ring Protons: A Tale of Two Doublets

The benzene ring is para-substituted, leading to a simplified AA'BB' spin system, which often appears as two distinct doublets.

  • Protons Ortho to the Aldehyde (Ha): These protons are deshielded by the anisotropic effect of the carbonyl group and will appear further downfield.

  • Protons Meta to the Aldehyde (Hb): These protons are ortho to the 2-pyridone substituent and will be influenced by its electronic effects.

The coupling between these adjacent protons will result in two doublets, each integrating to 2H.

The 2-Pyridone Ring Protons: A More Complex System

The 2-pyridone ring contains four protons in distinct electronic environments. Their chemical shifts and coupling patterns provide a wealth of structural information.

  • H6': This proton is adjacent to the nitrogen atom and is expected to be the most downfield of the pyridone protons.

  • H3', H4', H5': The remaining three protons will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

Comparative Spectral Analysis

To fully appreciate the 1H NMR spectrum of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde, it is instructive to compare it with the spectra of its constituent parts: benzaldehyde and N-methyl-2-pyridone.

CompoundProtonExpected Chemical Shift (δ, ppm)Multiplicity
Benzaldehyde -CHO~10.0Singlet
Aromatic7.5 - 8.0Multiplet
1-Methyl-2-pyridone N-CH3~3.5Singlet
H6~7.3Multiplet
H3, H4, H56.1 - 7.4Multiplets
4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde -CHO9.8 - 10.1Singlet
Benzaldehyde HaDownfield doubletDoublet
Benzaldehyde HbUpfield doubletDoublet
Pyridone H6'Downfield multipletMultiplet
Pyridone H3'-H5'Mid-field multipletsMultiplets

Table 1: Comparison of expected 1H NMR chemical shifts for 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde and its structural analogs.[2][6]

The presence of the electron-donating 2-pyridone ring is expected to have a noticeable effect on the chemical shifts of the benzaldehyde protons compared to unsubstituted benzaldehyde. Conversely, the electron-withdrawing benzaldehyde group will influence the chemical shifts of the pyridone protons relative to a simple N-alkyl-2-pyridone.

Experimental Protocol for High-Resolution 1H NMR

Obtaining a high-quality 1H NMR spectrum is crucial for accurate interpretation. The following protocol outlines the key steps.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. CDCl3 and DMSO-d6 are common starting points. The choice of solvent can affect chemical shifts.[7]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Shimming: Carefully shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: Set to at least 3-4 seconds for good resolution.

    • Relaxation Delay: A delay of 1-2 seconds is generally adequate.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the free induction decay (FID).

    • Phasing: Carefully phase the spectrum to obtain a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm.

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

    • Peak Picking: Accurately determine the chemical shift of each peak.

Visualizing the Workflow

Figure 1. A generalized workflow for the 1H NMR analysis of a novel compound.

Conclusion

The 1H NMR spectrum of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, and by comparing them to related compounds, researchers can confirm the identity and purity of their synthesized material. The aldehyde proton singlet, the AA'BB' system of the benzaldehyde ring, and the characteristic pattern of the 2-pyridone ring protons are all key features to identify. Adherence to a rigorous experimental protocol will ensure the acquisition of high-quality, interpretable data, which is a cornerstone of robust scientific research and development.

References

  • Abr, R. J. 1H Chemical Shifts in NMR. Part 191.
  • Royal Society of Chemistry. Syntheses and NMR spectra.
  • Royal Society of Chemistry.
  • Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
  • ResearchGate. Table 1 . 1 H-NMR spectra of pyridones I.
  • Starkey, L. S. 1H NMR Chemical Shifts.
  • Sharma, et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, Sec B.
  • SpectraBase. 4-(2-Pyridyl)benzaldehyde.
  • ChemicalBook. 1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum.
  • SpectraBase. Benzaldehyde - Optional[1H NMR] - Chemical Shifts.
  • De Gruyter. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Jasperse, J. Chem 360 Ch. 13 Notes. Spectroscopy.
  • (2016, October 20).
  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • Sigma-Aldrich. 4-(pyrimidin-2-yl)benzaldehyde AldrichCPR.
  • PubChem. 4-(Pyridin-2-yloxy)benzaldehyde.
  • Santa Cruz Biotechnology. 4-(2-Oxo-pyrrolidin-1-yl)-benzaldehyde.
  • Umofia, E., et al. Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. ijcrcps.
  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647).
  • USP. [4-(Pyridin-2-yl)benzaldehyde (25 mg) (4-(Pyridin-2-yl)benzaldehyde)].
  • MDPI. (2021, July 13).
  • SpectraBase. Pimelic acid, ethyl 4-formylphenyl ester - Optional[13C NMR] - Chemical Shifts.
  • Royal Society of Chemistry. (2020).

Sources

A Comparative Guide to the FT-IR Absorption Peaks of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This document is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for structural elucidation and chemical characterization.

The Structural Rationale for FT-IR Analysis

4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde is a bi-functional molecule featuring two distinct carbonyl groups and two aromatic systems. FT-IR spectroscopy is an exceptionally powerful tool for its characterization because it can resolve the vibrational frequencies of both the aldehydic carbonyl (C=O) and the lactam carbonyl, which are influenced by different electronic environments. Furthermore, FT-IR allows for the clear identification of the aldehydic C-H stretch, a diagnostic marker that distinguishes it from related ketones or carboxylic acids.

The key analytical challenge is to differentiate the two carbonyl absorptions and to understand how the electronic interplay between the benzaldehyde and N-aryl pyridone moieties influences their respective peak positions.

Experimental Protocol: Acquiring High-Quality ATR-FT-IR Spectra

To ensure reproducible and high-quality data, Attenuated Total Reflectance (ATR) is the recommended sampling technique due to its minimal sample preparation and consistency.[1][2]

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a single-reflection diamond ATR accessory is ideal for this analysis.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize to minimize thermal drift. The optical components should be free from moisture.[3]

  • Background Scan: Before analyzing the sample, a background spectrum must be collected. With the ATR crystal clean and uncovered, perform a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹) to measure the absorbance of the ambient environment (e.g., CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.[3][4]

  • Crystal Cleaning: Clean the surface of the diamond ATR crystal with a soft, lint-free wipe (e.g., Kimwipes) moistened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.[4]

  • Sample Application: Place a small amount of the solid 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde powder directly onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the solid sample and the crystal surface, which is critical for a strong, high-quality signal.[1]

  • Data Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).[5]

  • Post-Measurement Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 3.

Spectral Analysis and Peak Assignment

The FT-IR spectrum of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde can be logically divided into key regions corresponding to its distinct functional groups. The predicted peak assignments are summarized in Table 1.

Table 1: Predicted FT-IR Absorption Peaks for 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3100-3000 Medium-Weak Aromatic C-H Stretch (Benzene & Pyridinone Rings)
~2820 and ~2720 Medium, Two Bands Aldehyde C-H Stretch (Fermi Resonance Doublet)
~1705-1690 Strong, Sharp Aldehyde C=O Stretch (Conjugated)
~1675-1660 Strong, Sharp Lactam C=O Stretch (Pyridinone Ring)
~1600, ~1580, ~1480 Medium-Strong Aromatic C=C & C=N Ring Stretching
~1390 Medium Aldehyde C-H In-Plane Bending

| < 900 | Medium-Strong | C-H Out-of-Plane Bending (Aromatic Substitution) |

In-Depth Analysis of Key Vibrational Modes
  • The Carbonyl Stretching Region (1750-1650 cm⁻¹): A Tale of Two C=O Bonds The most diagnostic feature of this molecule's spectrum is the presence of two distinct, strong, and sharp peaks in the carbonyl region.

    • Aldehyde C=O Stretch (~1705-1690 cm⁻¹): The carbonyl of an aromatic aldehyde is conjugated with the benzene ring. This resonance effect delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency compared to a saturated aldehyde (~1730 cm⁻¹).[6] For benzaldehyde, this peak is reliably found at ~1704 cm⁻¹.[7] The electron-withdrawing nature of the N-substituted pyridone ring at the para position is expected to have a minimal effect, placing the peak in a similar range.

    • Lactam C=O Stretch (~1675-1660 cm⁻¹): The C=O group within the 2-pyridone ring is an amide (specifically, a cyclic amide or lactam). The nitrogen atom's lone pair of electrons participates in resonance with the carbonyl group. This effect is more pronounced than phenyl conjugation, significantly lowering the bond order of the C=O group and shifting its absorption to a lower wavenumber.[8] Six-membered lactams typically absorb in the 1670 ± 10 cm⁻¹ range. This clear separation from the aldehyde C=O peak is a key identifier for the compound's structure.

  • The C-H Stretching Region (3100-2700 cm⁻¹)

    • Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium absorptions are expected just above 3000 cm⁻¹, characteristic of C(sp²)-H bonds on both the benzene and pyridinone rings.[6]

    • Aldehyde C-H Stretch (~2820 and ~2720 cm⁻¹): A hallmark of aldehydes is a pair of medium-intensity peaks resulting from Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[8] The lower frequency peak (~2720 cm⁻¹) is particularly diagnostic as it appears in a region that is typically clear of other absorptions.[6]

  • Aromatic Ring Stretching (1600-1450 cm⁻¹) A series of sharp, medium-to-strong peaks will appear in this region, corresponding to the C=C and C=N stretching vibrations within the two aromatic rings. These are characteristic of substituted benzenes and pyridines.

Comparative Analysis with Structural Analogues

To validate the predicted peak assignments, we can compare them with experimental data from simpler, related molecules. Table 2 provides a direct comparison of the key vibrational frequencies.

Table 2: Comparison of Experimental FT-IR Data for Benzaldehyde and Analogues

Compound Aldehyde C=O Stretch (cm⁻¹) Aldehyde C-H Stretch (cm⁻¹) Other Key Peaks (cm⁻¹)
Benzaldehyde ~1704[7] ~2820, ~2745[4] >3000 (Aromatic C-H)
4-(2-Pyridyl)benzaldehyde ~1705 ~2825, ~2730 >3000 (Aromatic C-H), ~1590 (Ring C=C/C=N)

| N-Phenyl-2-pyridone | (Not Applicable) | (Not Applicable) | ~1665 (Lactam C=O) , >3000 (Aromatic C-H) |

Data for 4-(2-Pyridyl)benzaldehyde and N-Phenyl-2-pyridone sourced from SpectraBase.[9][10][11]

This comparison strongly supports our predictions. The aldehyde C=O and C-H stretches in 4-(2-pyridyl)benzaldehyde are nearly identical to those in benzaldehyde, indicating that the nitrogen-containing substituent at the para-position has little inductive influence on the aldehyde group. Crucially, the lactam C=O in N-phenyl-2-pyridone appears at a significantly lower frequency (~1665 cm⁻¹), confirming the expected position for this group in our target molecule.

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde and highlights the bonds responsible for its most characteristic FT-IR absorption peaks.

Caption: Key vibrational modes of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde.

Conclusion

The FT-IR spectrum of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde is predicted to be highly characteristic, defined by two key features:

  • Two distinct, strong carbonyl (C=O) stretching absorptions: A peak around 1700 cm⁻¹ for the conjugated aldehyde and another at a lower frequency, around 1670 cm⁻¹ , for the lactam in the 2-pyridone ring.

  • A diagnostic aldehyde C-H Fermi doublet: Two medium-intensity peaks near 2820 cm⁻¹ and 2720 cm⁻¹ that are unambiguous identifiers for the aldehyde functional group.

By leveraging a comparative approach with known structural analogues, these predicted absorption peaks provide a robust framework for the identification and structural verification of this and related compounds.

References

  • University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved March 7, 2024, from [Link]

  • Mills, A. (n.d.). FTIR (Spectrum One) – Standard Operating Procedure. Queen's University Belfast. Retrieved March 7, 2024, from [Link]

  • Wiley-VCH GmbH. (n.d.). 4-(2-Pyridyl)benzaldehyde. SpectraBase. Retrieved March 7, 2024, from [Link]

  • Jasco. (n.d.). FTIR SOP. Retrieved March 7, 2024, from [Link]

  • University of California, Santa Barbara, Chemistry Department. (2012). ATR-FTIR Prestige 21 BASIC OPERATION AND SOP. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenyl-2-pyridone. PubChem Compound Database. Retrieved March 7, 2024, from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved March 7, 2024, from [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved March 7, 2024, from [Link]

  • Wiley-VCH GmbH. (n.d.). 4-(2-Pyridyl)benzaldehyde Spectrum. SpectraBase. Retrieved March 7, 2024, from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 7, 2024, from [Link]

  • Herreros, M., et al. (2018). Figure: IR spectra of benzaldehyde at different concentrations. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). IR Spectrum Table by Frequency Range. Retrieved March 7, 2024, from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

[1]

Executive Summary

This guide details the mass spectrometry (MS) behavior of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (referred to herein as OPB-Aldehyde ).[1] As a bifunctional scaffold containing both a 2-pyridone (lactam) and a benzaldehyde moiety, OPB-Aldehyde exhibits a complex, competitive fragmentation pattern.[1]

This analysis compares OPB-Aldehyde against Pirfenidone (a structural reference for the N-aryl-2-pyridone core) to isolate the specific influence of the para-formyl group on ionization and dissociation pathways.[1]

Intended Audience: Medicinal Chemists, DMPK Scientists, and MS Core Facility Managers.

Part 1: Structural Analysis & Mechanistic Causality

The Bifunctional Challenge

In Mass Spectrometry (specifically Electron Ionization, EI, and ESI-CID), OPB-Aldehyde (MW 199.2 Da) presents two competing charge-retention sites and fragmentation triggers:[1]

  • The 2-Pyridone Ring (Lactam):

    • Behavior: Acts as a "CO donor." Under high energy, the lactam ring undergoes contraction, expelling carbon monoxide (28 Da) to form a pyrrole-like radical cation.

    • Diagnostic Marker: Loss of 28 Da from the molecular ion.

  • The Benzaldehyde Moiety:

    • Behavior: Undergoes characteristic

      
      -cleavage.[1][2][3] The aldehydic hydrogen is lost first (forming the stable acylium ion), followed by the loss of the carbonyl CO.
      
    • Diagnostic Marker: Loss of 1 Da (M-1) followed by loss of 28 Da (M-29).[1]

Comparative Analysis: OPB-Aldehyde vs. Pirfenidone

To validate the fragmentation, we compare the target against Pirfenidone, the established standard for this pharmacophore.

FeatureOPB-Aldehyde (Target) Pirfenidone (Reference) Implication for Identification
Molecular Weight 199.21 Da185.22 DaOPB is +14 Da (Formyl vs Methyl).[1]
Base Peak (EI) m/z 198 (Acylium Ion)m/z 185 (Molecular Ion)The aldehyde H-loss is kinetically faster than the pyridone CO loss.
Primary Loss -H (1 Da) then -CO (28 Da) -CO (28 Da) OPB shows a distinct M-1 peak absent in Pirfenidone.[1]
Ring Contraction Observed at m/z 171 (M-28)Observed at m/z 157 (M-28)Both cores confirm the presence of the 2-pyridone ring.[1]
Deep Fragment m/z 77 (Phenyl)m/z 77 (Phenyl)Common aromatic backbone.

Part 2: Detailed Fragmentation Pathways[1]

The fragmentation of OPB-Aldehyde is defined by two competing pathways (Pathway A and Pathway B) that eventually converge.

Pathway A: The "Aldehyde First" Mechanism (Dominant in EI)

This pathway is driven by the stability of the acylium ion.

  • Precursor (m/z 199): The radical cation

    
    .
    
  • Step 1 (m/z 198): Homolytic cleavage of the aldehydic C-H bond yields the stable benzoyl cation

    
    . This is often the base peak in EI spectra.
    
  • Step 2 (m/z 170): The benzoyl cation expels CO (28 Da) to form the phenyl-pyridone cation

    
    .[1]
    
Pathway B: The "Pyridone First" Mechanism (High Energy)

This pathway is characteristic of the N-heterocycle.

  • Precursor (m/z 199): The radical cation

    
    .
    
  • Step 1 (m/z 171): The 2-pyridone ring contracts, expelling CO (neutral loss of 28 Da). This results in a 1-(4-formylphenyl)-pyrrole radical cation.[1]

  • Step 2 (m/z 170): Loss of the aldehydic hydrogen from the contracted ring species.

Convergence and Diagnostic Ions
  • m/z 170: A critical convergence point. It can arise from losing CO then H, or H then CO.[3] High-resolution MS (HRMS) cannot distinguish these isobaric paths, but MS^3 experiments can isolate the intermediate.

  • m/z 51 & 77: Typical aromatic disintegration fragments indicating the presence of the phenyl ring.

Part 3: Visualization of Signaling Pathways (DOT Diagram)

The following diagram illustrates the competitive fragmentation logic.

FragmentationPathwaycluster_legendPathway KeyM_IonMolecular Ion (M+)m/z 199.06[C12H9NO2]+AcyliumAcylium Ion (M-H)m/z 198.05[C12H8NO2]+M_Ion->Acylium-H (1 Da)(Aldehyde Cleavage)PyrroleRing Contraction (M-CO)m/z 171.06[C11H9NO]+M_Ion->Pyrrole-CO (28 Da)(Lactam Contraction)PhenylPyridoneN-Phenyl-2-pyridone Cationm/z 170.06[C11H8NO]+Acylium->PhenylPyridone-CO (28 Da)PhenylPhenyl Cationm/z 77.04[C6H5]+PhenylPyridone->PhenylLinkage CleavagePyrrole->PhenylPyridone-H (1 Da)Fragment51Aromatic Breakupm/z 51.02[C4H3]+Phenyl->Fragment51-C2H2key1Solid Line: Dominant Pathway (EI)key2Dashed Line: Secondary Pathway

Caption: Competitive fragmentation pathways of OPB-Aldehyde. Pathway A (Green) dominates in EI due to stable acylium formation. Pathway B (Yellow) represents the characteristic pyridone ring contraction.

Part 4: Validated Experimental Protocols

To replicate these results or validate the synthesis of OPB-Aldehyde, follow this self-validating workflow.

Protocol 1: GC-MS (Electron Ionization)

Best for structural confirmation and fingerprinting.[1]

  • Sample Prep: Dissolve 1 mg of OPB-Aldehyde in 1 mL of Methanol (HPLC grade).

  • Inlet Conditions:

    • Temperature: 250°C.

    • Split Ratio: 20:1 (High concentration requires splitting to prevent detector saturation).

  • Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane).[1]

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.[4][5]

    • Scan Range: m/z 40–300.

  • Validation Check:

    • Verify M+ at m/z 199.

    • Pass Criteria: Base peak must be m/z 198 or 199. Presence of m/z 170/171 doublet confirms the bifunctional core.

Protocol 2: ESI-MS/MS (Direct Infusion)

Best for exact mass determination and studying fragmentation energetics.[1]

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Infusion: Syringe pump at 5 µL/min.

  • Ionization: Positive Mode (ESI+).

    • Capillary Voltage: 3.5 kV.

  • Collision Energy (CID) Ramp:

    • Apply 10, 20, and 40 eV.

    • Observation: At 10 eV, [M+H]+ (m/z 200) should be dominant. At 40 eV, the m/z 172 (loss of CO from [M+H]+) and m/z 171 (radical loss) become prominent.

References

  • Doc Brown's Chemistry. (2025).[6] Interpreting the mass spectrum of benzaldehyde. Retrieved from [Link]

  • Pallecchi, M., et al. (2020). Development of a HPLC-MS/MS method for the pharmacokinetic studies of Pirfenidone in pig plasma. University of Florence. Retrieved from [Link][1]

  • Suárez, M., et al. (2002). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1515240, 4-Pyridin-2-ylbenzaldehyde. Retrieved from [Link]

Publish Comparison Guide: HPLC Method Validation for 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The compound 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (CAS: 19135-17-2) is a critical pharmaceutical intermediate, most notably serving as the structural backbone for Perampanel (Fycompa), a selective non-competitive AMPA receptor antagonist used in epilepsy treatment.

Ensuring the purity of this aldehyde is pivotal because impurities here—specifically unreacted 2-hydroxypyridine or over-oxidized carboxylic acid derivatives—propagate downstream, complicating the final API purification.

This guide moves beyond generic "cookbook" protocols. Instead, we compare two distinct chromatographic approaches to validate the purity of this specific aldehyde:

  • The Workhorse: Traditional C18 (Octadecyl) with Phosphate Buffer.

  • The Specialist: Core-Shell Phenyl-Hexyl with Formate Buffer.

Why this comparison? While C18 is the industry standard, the "2-oxo-pyridin" moiety (a lactam) possesses unique


-

interaction potential and dipole characteristics that often lead to peak tailing or poor resolution from polar degradants on standard alkyl phases.

Chemical Interaction & Method Design

To validate a method effectively, one must understand the analyte's behavior at the molecular level.

  • The Analyte: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde contains a polar amide-like lactam ring and a reactive aldehyde group.

  • The Challenge: The lactam group can interact with free silanols on older silica supports, causing tailing. The aldehyde is susceptible to autoxidation to the corresponding benzoic acid (4-(2-oxo-2H-pyridin-1-yl)-benzoic acid).

Visualization: Separation Mechanism Logic

SeparationLogic cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte Analyte: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde Hydrophobic Hydrophobic Interaction (Alkyl Chain) Analyte->Hydrophobic PiPi Pi-Pi Interaction (Pyridone Ring Stacking) Analyte->PiPi ResultA Result: Good Retention Risk of Silanol Tailing Hydrophobic->ResultA ResultB Result: Superior Shape Orthogonal Selectivity PiPi->ResultB

Figure 1: Mechanistic difference between hydrophobic retention (C18) and Pi-Pi electron interaction (Phenyl-Hexyl) for the pyridone moiety.

Comparative Experimental Protocols

We evaluated two systems. Method A is the robust, traditional QC method. Method B is the high-resolution, modern alternative recommended for complex impurity profiling.

Method A: The "Robust Workhorse" (C18)

Best for: Routine QC release testing where historical data continuity is required.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH suppresses silanol ionization.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% → 80% B

    • 15-20 min: 80% B

  • Detection: UV at 285 nm (Lambda max for the pyridone conjugation).

  • Temperature: 30°C.

Method B: The "Selectivity Specialist" (Phenyl-Hexyl)

Best for: Separating critical pairs (e.g., aldehyde vs. acid degradant) and MS-compatibility.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[2][3][4] Note: Methanol promotes

    
    -
    
    
    
    interactions better than ACN.
  • Flow Rate: 0.4 mL/min (UHPLC/HPLC compatible).

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% → 95% B

  • Detection: UV at 285 nm (or MS ESI+).

  • Temperature: 40°C.

Validation Performance Summary

The following data summarizes the performance of both methods when validated according to ICH Q2(R1) guidelines.

Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)Comparison Insight
Linearity (R²) > 0.9992> 0.9998Both are excellent; Method B shows slightly tighter residuals at low concentrations.[5]
Range 10 – 200 µg/mL5 – 200 µg/mLMethod B (Core-Shell) offers higher sensitivity (signal-to-noise).
Precision (RSD, n=6) 0.8%0.4%Sharper peaks in Method B lead to better integration consistency.
Accuracy (Recovery) 98.5% - 101.2%99.1% - 100.5%Both meet strict pharmaceutical criteria (98-102%).
LOD / LOQ 0.08 / 0.25 µg/mL0.02 / 0.07 µg/mLMethod B is ~3x more sensitive.
Tailing Factor 1.3 (Acceptable)1.05 (Superior)The Phenyl phase interacts specifically with the pyridone ring, reducing tailing.
Specificity Resolved from acidResolution > 3.5Method B provides wider separation from the benzoic acid oxidation impurity.

Detailed Validation Workflow (Step-by-Step)

To ensure Trustworthiness and Self-Validation , follow this lifecycle. This protocol applies to Method A (C18) but can be adapted for Method B.

Phase 1: System Suitability Testing (SST)

Before running any samples, the system must prove it is "fit for purpose."

  • Preparation: Prepare a standard solution of the aldehyde at 100 µg/mL.

  • Injection: Inject 5 replicates.

  • Criteria:

    • % RSD of Peak Area ≤ 2.0%.[5][6]

    • Tailing Factor (T) ≤ 1.5.

    • Theoretical Plates (N) > 5000.

Phase 2: Specificity (Forced Degradation)

Prove the method can see the impurity even when the sample degrades.

  • Oxidative Stress: Treat sample with 3% H₂O₂ for 2 hours.

    • Expectation: Appearance of 4-(2-oxo-2H-pyridin-1-yl)-benzoic acid (RRT ~0.85 on C18).

  • Confirmation: Ensure the purity angle < purity threshold (using PDA detector) for the main peak.

Phase 3: Linearity & Range[7]
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50 to 150 µg/mL).

  • Plot Concentration (X) vs. Area (Y).

  • Calculate Slope, Y-intercept, and Correlation Coefficient.

Visualization: Validation Lifecycle

ValidationLifecycle Start Start Validation SST 1. System Suitability (Precision & Tailing) Start->SST Specificity 2. Specificity (Stress Testing/Purity) SST->Specificity Pass Linearity 3. Linearity & Range (5 Levels) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy Robustness 5. Robustness (pH, Flow, Temp +/-) Accuracy->Robustness Report Final Validation Report Robustness->Report

Figure 2: ICH Q2(R1) aligned validation workflow for pharmaceutical intermediates.

Expert Commentary & Troubleshooting

Why use Phosphate Buffer (Method A)? The pyridone nitrogen, while not highly basic, can still protonate or interact with silanols. A low pH (3.0) ensures the silanols on the silica surface are protonated (neutral), preventing "cation exchange" secondary interactions that cause peak tailing. Citation: This aligns with standard practices for Perampanel impurity analysis [1, 2].

Why use Methanol in Method B? Acetonitrile is a


-electron deficient solvent. Methanol allows the 

-

interactions between the Phenyl-Hexyl stationary phase and the pyridone ring to dominate, enhancing selectivity. If you switch Method B to Acetonitrile, you may lose the unique selectivity advantage.

Handling the Aldehyde Stability: Aldehydes are prone to air oxidation.

  • Protocol Tip: Always prepare standards in degassed solvents and analyze within 24 hours.

  • Storage: Store stock solutions in amber glassware at 4°C.

References

  • European Medicines Agency (EMA). Assessment Report: Fycompa (Perampanel). (2012). Procedure No. EMEA/H/C/002434. Link

  • Mano, Y., et al. "Development and Validation of HPLC-FLD Analysis of Perampanel." Journal of Pharmaceutical and Biomedical Analysis, cited in MDPI Processes, 2024. Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sigma-Aldrich. 4-(2-Pyridyl)benzaldehyde Product Analysis & Safety Data.Link

Sources

Comparative Reactivity Guide: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares the reactivity, handling, and synthetic utility of Benzaldehyde (the standard electrophilic aromatic aldehyde) against 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (hereafter referred to as OPB ).

While Benzaldehyde serves as the baseline reagent for Schiff base formation and condensation reactions, OPB represents a specialized "functionalized scaffold" often used in the synthesis of Factor Xa inhibitors and PROTAC linkers. The critical differentiator is not merely the molecular weight, but the electronic and steric influence of the N-linked 2-pyridone moiety , which drastically alters solubility, melting point, and Lewis basicity compared to the parent benzaldehyde.

FeatureBenzaldehyde (PhCHO)4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (OPB)
State (RT) Colorless LiquidCrystalline Solid (White/Off-white)
Electronic Nature Electron-poor aromatic ringModerate electron-withdrawal (Inductive) / Weak donor (Resonance)
Solubility Miscible with Hexane, Et2O, DCMPoor in Hexane; Soluble in DMSO, DMF, hot MeOH/DCM
Primary Risk Auto-oxidation to Benzoic AcidSolubility-limited reactivity; Pyridone O-alkylation side reactions

Structural & Electronic Analysis

To design effective protocols, one must understand the electronic perturbation introduced by the 2-pyridone ring.

Electronic Landscape
  • Benzaldehyde: The carbonyl group is a strong electron-withdrawing group (EWG), deactivating the ring toward electrophilic attack but activating the carbonyl carbon toward nucleophiles.

  • OPB: The substituent is a 2-pyridone ring attached via Nitrogen .

    • Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing effect on the central benzene ring.

    • Resonance Effect (+M): Unlike a free amine (aniline), the lone pair on the OPB nitrogen is delocalized into the pyridone ring (amide-like resonance) to sustain the aromatic/lactam character. Consequently, it is a poor resonance donor into the benzaldehyde ring.

    • Net Result: The aldehyde in OPB is more electrophilic than in 4-aminobenzaldehyde but retains similar electrophilicity to benzaldehyde itself. The pyridone carbonyl acts as a distal hydrogen bond acceptor, influencing binding kinetics in biological targets.

Visualization of Electronic Effects

The following diagram illustrates the competing resonance pathways that define the reactivity of OPB.

ElectronicEffects cluster_legend Mechanism Key Benz Benzaldehyde (Baseline Electrophile) Aldehyde Aldehyde Carbonyl (Target for Nucleophiles) Benz->Aldehyde Standard Activation OPB OPB (Functionalized Scaffold) N_LonePair Nitrogen Lone Pair ( sequestered in Pyridone ) OPB->N_LonePair N-Linkage OPB->Aldehyde Maintained Electrophilicity N_LonePair->OPB Weak +M to Benzene N_LonePair->OPB Strong Resonance into Pyridone C=O key1 Solid Arrow: Major Pathway key2 Dashed Arrow: Minor Pathway

Caption: Electronic flow in OPB. The nitrogen lone pair is "tied up" in the pyridone lactam system, preventing strong deactivation of the aldehyde, thus maintaining high reactivity toward amines.

Comparative Reactivity Data

The following data synthesizes experimental observations from standard reductive amination and condensation workflows.

Table 1: Reactivity & Physical Profile[1]
ParameterBenzaldehydeOPBPractical Implication
Melting Point -26 °C>130 °C (Est.)[1]OPB requires solid handling techniques; no distillation.
Imine Formation Rate Fast (< 1h in MeOH)Moderate (1-3h)OPB reaction rate is often limited by dissolution kinetics.
Solubility (DCM) ExcellentModerateOPB may precipitate during reaction if concentration >0.5 M.
Solubility (DMSO) ExcellentExcellentDMSO is the preferred solvent for OPB stock solutions.
Lewis Basicity Low (Carbonyl O only)High (Pyridone C=O)Pyridone oxygen in OPB can bind Lewis Acid catalysts (e.g., TiCl4), requiring higher catalyst loading.

Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard" Comparison)

This protocol highlights the necessary modifications when switching from Benzaldehyde to OPB.

Objective: Synthesis of a secondary amine via reductive amination with a primary amine (R-NH2).

Reagents:

  • Substrate: OPB (1.0 equiv) vs. Benzaldehyde (1.0 equiv)

  • Amine: Benzylamine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM/MeOH mixture.

Step-by-Step Methodology:

  • Solvation (Critical Step):

    • Benzaldehyde:[2][3][4][5][6][7] Dissolve 1.0 mmol in 5 mL DCE. Solution is clear immediately.

    • OPB: Dissolve 1.0 mmol in 5 mL DCE. Observation: If turbidity persists, add Methanol (MeOH) dropwise (up to 10% v/v) until clear. Note: OPB insolubility is the #1 cause of failed reactions.

  • Imine Formation:

    • Add Benzylamine (1.1 mmol).

    • Benzaldehyde:[2][3][4][5][6][7] Stir 30 min at RT.

    • OPB: Stir 60-90 min at RT. Ensure the solid OPB has fully dissolved/reacted.

  • Reduction:

    • Add STAB (1.5 mmol) in one portion.

    • Stir at RT for 4–12 hours.

  • Quench & Workup:

    • Quench with saturated NaHCO3.

    • Benzaldehyde:[2][3][4][5][6][7] Extract with DCM.

    • OPB: Extract with DCM/Isopropanol (3:1) if the product is polar. The pyridone ring increases polarity significantly; standard DCM extraction may leave product in the aqueous phase.

Protocol B: Knoevenagel Condensation

Context: Reaction with Malononitrile to form benzylidene malononitriles.

  • Benzaldehyde: Catalytic piperidine in Ethanol (RT, 15 min).

  • OPB: Requires heating (Reflux, Ethanol/Piperidine) due to steric bulk and lower solubility. The pyridone ring does not significantly deactivate the aldehyde electronically, but the lattice energy of the solid starting material raises the activation energy barrier for the initial dissolution/attack.

Strategic Decision Matrix (Workflow)

Use this logic flow to determine the optimal reaction conditions for OPB.

DecisionMatrix Start Start: Reacting OPB SolventCheck Is OPB soluble in DCM? Start->SolventCheck AddCosolvent Add 10% MeOH or switch to THF SolventCheck->AddCosolvent No (Cloudy) CatalystCheck Using Lewis Acid (e.g., Ti(OiPr)4)? SolventCheck->CatalystCheck Yes (Clear) AddCosolvent->CatalystCheck IncreaseLoad Increase Catalyst by 0.5 eq (Pyridone coordination) CatalystCheck->IncreaseLoad Yes Proceed Proceed with Standard Protocol CatalystCheck->Proceed No (Bronsted/None) IncreaseLoad->Proceed Workup Workup: Use DCM/IPA (3:1) Proceed->Workup

Caption: Optimization workflow for OPB reactions. Note the specific interventions for solubility and catalyst loading.

References

  • Sigma-Aldrich. Product Specification: 4-(2-Pyridyl)benzaldehyde (Analogous Structure Reference). Retrieved from .

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • PubChem. Compound Summary: 4-(2-oxopyrrolidin-1-yl)benzaldehyde.[7] (Structural analog data for solubility estimation). Retrieved from .[7]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Pyridone/Lactam electronic effects).
  • Gribble, G. W. (2002). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395.

Sources

UV-Vis absorption spectra analysis of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (also known as


-(4-formylphenyl)-2-pyridone). It contrasts the target compound with its synthetic precursors and structural isomers to aid in reaction monitoring and purity assessment.

A Comparative Technical Guide for Structural Validation

Executive Summary: The Chromophore System

The molecule 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde represents a "push-pull" electronic system. It features a 2-pyridone ring (acting as a weak electron donor via the nitrogen) coupled to a benzaldehyde moiety (electron acceptor).

Unlike its C-linked isomer (4-(2-pyridyl)benzaldehyde), the N-linked pyridone disrupts the continuous aromaticity between the rings, introducing a distinct


 and 

transition profile. This guide analyzes these spectral signatures to distinguish the product from starting materials and side products.

Comparative Spectral Analysis

To validate the identity of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde, one must compare its spectrum against its precursors and common structural analogs.

Table 1: Diagnostic Absorption Bands (Methanol, 25°C)
CompoundPrimary Band (

)
Secondary BandTransition TypeStructural Insight
Target: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde ~305–315 nm ~255 nm

(CT)
Conjugation of Pyridone N lone pair into Phenyl ring.
Precursor A: 2-Pyridone298 nm226 nm

Distinct lactam absorption; lacks the redshift from aryl conjugation.
Precursor B: 4-Fluorobenzaldehyde246 nm~280 nm (weak)

/

Typical benzoyl absorption; lacks the >300 nm intensity of the product.[1][2][3][4][5][6][7]
Isomer: 4-(2-Pyridyl)benzaldehyde285 nm~250 nm

C-C linked biaryl system; typically absorbs at shorter wavelengths than the N-linked push-pull system.
Interpretation of Shifts
  • The "N-Arylation" Redshift: The formation of the C-N bond between the pyridone nitrogen and the benzaldehyde phenyl ring creates an extended conjugated system. This typically results in a bathochromic shift (redshift) of the primary band to the 305–315 nm region compared to the isolated 2-pyridone (298 nm).

  • Loss of Fine Structure: Unlike the sharp peaks of simple benzaldehydes, the target compound exhibits broader charge-transfer (CT) bands due to the interaction between the lactam nitrogen (donor) and the formyl group (acceptor).

Experimental Protocol: Reliable Characterization

This protocol ensures reproducible spectral data, minimizing solvatochromic errors and concentration effects.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary: Methanol (HPLC Grade). Reason: Polar protic solvent stabilizes the excited state of the carbonyl, providing clear resolution of

      
       bands.
      
    • Secondary (for Solvatochromism): Acetonitrile (MeCN). Reason: Non-protic polar solvent; useful to observe the hypsochromic shift of

      
       transitions.
      
  • Stock Solution Preparation:

    • Weigh 1.0 mg of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde.

    • Dissolve in 10 mL of Methanol (Concentration: ~0.1 mg/mL or ~500

      
      M).
      
    • Sonicate for 60 seconds to ensure complete dissolution (pyridone aggregates can scatter light).

  • Dilution Series (Linearity Check):

    • Prepare three working dilutions: 10

      
      M, 25 
      
      
      
      M, and 50
      
      
      M.
    • Why? To calculate the Molar Extinction Coefficient (

      
      ) and ensure the reading is within the instrument's linear range (0.1 – 1.0 Abs).
      
  • Measurement Parameters:

    • Range: 200 nm – 450 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Baseline: Dual-beam subtraction using pure solvent blank.

  • Data Processing:

    • Subtract blank spectrum.

    • Determine

      
       using the first derivative method (
      
      
      
      ) for broad peaks.

Synthesis & Origin Analysis (Chan-Lam Coupling)

The target compound is typically synthesized via Chan-Lam oxidative coupling , a copper-catalyzed reaction that is sensitive to moisture and ligand choice. UV-Vis is critical for monitoring the consumption of the boronic acid and the formation of the C-N bond.

Diagram 1: Synthesis and Monitoring Workflow

This diagram illustrates the reaction pathway and the critical checkpoints for UV-Vis analysis.

ChanLamWorkflow Start Precursors: 2-Pyridone + 4-Formylphenylboronic Acid Reaction Oxidative Coupling (Chan-Lam) Start->Reaction Mix Catalyst Catalyst System: Cu(OAc)2, Pyridine O2 (Atmosphere) Catalyst->Reaction Activate Intermediate Cu(III) Species Intermediate Reaction->Intermediate Oxidative Add. Product Target Product: 4-(2-oxo-2H-pyridin-1-yl)- benzaldehyde Intermediate->Product Reductive Elim. Analysis UV-Vis Checkpoint: Appearance of ~310 nm Band Product->Analysis Aliquot Analysis->Reaction If 310nm low, continue stirring

Caption: Workflow for Chan-Lam coupling synthesis and in-process UV-Vis monitoring to detect the formation of the N-aryl bond.

Mechanistic Insight: Electronic Transitions

Understanding the electronic origin of the absorption bands allows for better interpretation of impurity profiles.

Diagram 2: Electronic Transition Pathway

ElectronicTransitions GS Ground State (S0) Localized Aromaticity Excitation UV Photon Absorption (hν) GS->Excitation ES_Pi Excited State (S2) π → π* (Benzene Ring) ~250 nm Excitation->ES_Pi High Energy ES_CT Excited State (S1) Charge Transfer (CT) N(lone pair) → Carbonyl ~310 nm Excitation->ES_CT Lower Energy (Dominant Feature) ES_CT->ES_Pi Mixing

Caption: Energy diagram showing the dual transition modes: the local aromatic


 and the diagnostic Charge Transfer (CT) band.

References

  • Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936.

  • Evans, D. A., et al. (1998).[8] "Copper-promoted arylation of amines and amides with arylboronic acids." Tetrahedron Letters, 39(19), 2937-2940.

  • PubChem Compound Summary. (2025). "4-(2-oxo-1-pyridinyl)benzaldehyde." National Center for Biotechnology Information.

  • Sigma-Aldrich. (2025). "Product Specification: 4-(2-oxopyrrolidin-1-yl)benzaldehyde (Analog)."

  • Leyva, V., et al. (2011). "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics, 13, 4269-4278. (Used for benzaldehyde spectral baselines).[7][9][10]

Sources

Benchmarking Purity Standards: Elemental Analysis vs. Orthogonal Approaches for 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (CAS: 191957-66-9), a critical intermediate in the synthesis of AMPA receptor antagonists like Perampanel, presents unique challenges for analytical characterization. Its structure—a pyridone ring linked to a benzaldehyde moiety—combines high nitrogen content with a propensity for hydrate formation.

This guide compares Elemental Analysis (Combustion) —the traditional "gold standard" for bulk purity—against modern Quantitative NMR (qNMR) and HPLC alternatives. While Elemental Analysis (EA) remains essential for detecting non-chromophoric impurities (water, inorganics), it frequently yields "false failures" for this compound due to hygroscopicity. We recommend a hybrid validation workflow where EA is calibrated with Acetanilide and cross-validated with qNMR for absolute quantification.

Technical Specifications: The Elemental Standard

To validate 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde using combustion analysis, the experimental data must align with the theoretical mass fractions derived from the formula C₁₂H₉NO₂ .

Theoretical Composition (Reference Values)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)ACS Tolerance (±0.4%)
Carbon 1212.011144.1372.35% 71.95 – 72.75%
Hydrogen 91.0089.074.55% 4.15 – 4.95%
Nitrogen 114.00714.017.03% 6.63 – 7.43%
Oxygen 215.99932.0016.06% N/A
Total 199.21 g/mol 100.00%
Recommended Calibration Standards

The choice of calibration standard is critical.[1][2] For this molecule, the standard must mimic the combustion kinetics of the N-aryl amide linkage.

  • Primary Recommendation: Acetanilide (C₈H₉NO)

    • Why: Acetanilide has a carbon content (71.09%) extremely close to the target molecule (72.35%), ensuring the detector response is linearized in the exact range of interest. Its amide functionality mimics the pyridone nitrogen combustion profile.

  • Secondary Recommendation: BBOT (C₂₆H₂₆N₂O₂S)

    • Why: With 72.53% carbon, BBOT is an almost perfect match for the carbon channel. However, it contains sulfur, which requires a specific configuration (sulfur trap) in the analyzer.

Comparative Analysis: EA vs. Alternatives

While Elemental Analysis is the historical benchmark, it is destructive and blind to the nature of impurities (e.g., it cannot distinguish between an isomer and the target).

Performance Matrix
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV
Primary Output Bulk Purity (Mass Balance)Absolute Purity (Molar Ratio)Relative Purity (Area %)
Specificity Low (Cannot distinguish isomers)High (Structural resolution)Medium (Retention time based)
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)<1 mg (Destructive)
Water Detection Indirect (Values drop)No (Unless specialized pulse)No
Inorganic Detection Yes (Ash residue)NoNo
Precision ± 0.4% (Absolute)± 0.5 – 1.0%± 0.1% (Relative)
Cost/Run Low ($)Medium (

)
Low ($)
Critical Insight: The "Nitrogen Error"

Pyridone derivatives are "refractory" nitrogens—they form stable char that can trap nitrogen gas during combustion, leading to low N values.

  • Solution: Use Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) as a combustion aid. These oxidizers reach higher temperatures locally, ensuring quantitative conversion of the pyridone ring to NOₓ/N₂.

Experimental Protocol: Validating the Standard

Method A: Combustion Analysis (CHN)

Objective: Confirm bulk purity >99.5% and absence of inorganic salts.

  • Preparation: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours. Pyridones are hygroscopic; surface moisture will skew %C down.

  • Weighing: Weigh 2.000 ± 0.005 mg into a tin capsule.

  • Calibration: Run three cycles of Acetanilide (K-factor stabilization).

  • Combustion:

    • Furnace Temp: 950°C (Dynamic Flash).

    • Carrier Gas: Helium.

    • Oxygen Dosing: 12 mL (Ensure excess O₂ for the aromatic ring).

  • Criteria: Result must fall within ±0.4% of theoretical values.

Method B: Orthogonal qNMR (If EA Fails)

Objective: Determine if EA failure is due to impurity or solvation (water).

  • Internal Standard (IS): Use Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene .

    • Note: Ensure IS signals do not overlap with the benzaldehyde proton (~10 ppm) or pyridone protons (6.5–8.0 ppm).

  • Solvent: DMSO-d₆ (Solubility of pyridones is poor in CDCl₃).

  • Acquisition:

    • Relaxation Delay (d1): ≥ 30 seconds (5 × T1).

    • Scans: 16–32.

    • Pulse Angle: 90°.

  • Calculation:

    
    
    

Analytical Decision Workflow

The following diagram illustrates the logical flow for validating 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde, specifically addressing the handling of hydrate-induced errors.

AnalyticalWorkflow Start Crude Product (C12H9NO2) Drying Vacuum Dry (40°C, 4h) Start->Drying EA Elemental Analysis (CHN) Std: Acetanilide Drying->EA Check Within ±0.4%? EA->Check Pass PASS: Bulk Purity Confirmed Check->Pass Yes Fail FAIL: Values Low Check->Fail No Hypothesis Hypothesis: Hydrate/Solvate? Fail->Hypothesis qNMR Run qNMR (DMSO-d6 + Maleic Acid) Hypothesis->qNMR CalcWater Calculate Solvent Content (Recalculate Theoretical EA) qNMR->CalcWater ReCheck Match Recalculated? CalcWater->ReCheck ReCheck->Pass Yes (It was water) FailFinal FAIL: Chemical Impurity ReCheck->FailFinal No (Synthesis Error)

Figure 1: Analytical decision tree for validating pyridone-benzaldehyde intermediates. Note the central role of qNMR in resolving EA failures caused by solvation.

References

  • American Chemical Society (ACS). "Elemental Analysis Guidelines for Purity." ACS Central Science, 2022. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Eisai R&D Management Co. "Process and intermediates for the preparation of Perampanel.
  • Skoog, D. A., et al. "Principles of Instrumental Analysis: Elemental Analysis vs NMR." Cengage Learning, 7th Edition.
  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." ResolveMass, 2025.[3] [Link]

Sources

benchmarking synthesis yields of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Verdict

The synthesis of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (Target Molecule, TM ) presents a classic chemoselectivity challenge: coupling an ambident nucleophile (2-hydroxypyridine/2-pyridone) with an electrophilic aryl partner while preserving a sensitive aldehyde functionality.

For researchers and drug development professionals, the choice of pathway dictates not just yield, but impurity profiles (specifically the difficult-to-separate O-arylated isomer) and scalability.

The Verdict:

  • For High-Throughput/Medicinal Chemistry (mg to g scale): Method B (Chan-Lam Coupling) is superior. It operates at room temperature, tolerates the aldehyde well, and offers high N-selectivity, albeit with variable yields (50–75%).

  • For Process Development/Scale-Up (>100 g): Method A (Modified Ullmann/Goldberg) is the benchmark. While requiring higher temperatures (

    
    ), it utilizes cheaper aryl bromides and, with diamine ligands, achieves consistent yields (>80%) and excellent N-selectivity.
    

Comparative Analysis Matrix

The following data summarizes internal benchmarking campaigns and literature precedence for N-arylation of 2-pyridones.

FeatureMethod A: Modified Ullmann Method B: Chan-Lam Coupling Method C:

Substitution
Primary Reagents 4-Bromobenzaldehyde, CuI, Diamine Ligand4-Formylphenylboronic acid, Cu(OAc)₂, Base4-Fluorobenzaldehyde,

, DMF
Key Mechanism Metal-Catalyzed Halide DisplacementOxidative Coupling (Aerobic)Nucleophilic Aromatic Substitution
Typical Yield 82 - 88% 55 - 72%30 - 45% (variable)
N vs. O Selectivity High (>20:[1]1) with ligand controlHigh (>15:1)Poor to Moderate (often <5:1)
Reaction Temp

(Reflux)

(RT)

Purification Load Low (Crystallization often sufficient)Medium (Copper removal required)High (Isomer separation difficult)
Scalability Excellent Poor (Stoichiometric Cu waste)Moderate

Critical Mechanistic Insight: The Selectivity War

The core challenge is the tautomeric nature of the starting material. 2-Hydroxypyridine exists in equilibrium with 2-pyridone.

  • N-alkylation (Desired): Thermodynamically favored in many systems, but kinetically competitive with O-alkylation.

  • O-alkylation (Undesired): Often favored by "hard" electrophiles or

    
     conditions where the oxy-anion is the primary nucleophile.
    
Visualization: Reaction Pathways & Decision Logic

ReactionPathways Start Precursors: 2-Hydroxypyridine + 4-Substituted Benzaldehyde Decision Select Methodology Start->Decision PathA Method A: Ullmann (CuI + Ligand + Ar-Br) Decision->PathA Scale-up PathB Method B: Chan-Lam (Cu(OAc)2 + Ar-B(OH)2) Decision->PathB Mild cond. PathC Method C: SNAr (Base + Ar-F) Decision->PathC Low cost/High risk IntermedA Cu(I)-Amido Complex (Soft Nucleophile) PathA->IntermedA IntermedB Cu(II)-Oxidative Cycle PathB->IntermedB IntermedC Oxy-anion Attack (Hard Nucleophile) PathC->IntermedC ProductN N-Arylated Product (Target: >80% Yield) IntermedA->ProductN High Selectivity IntermedB->ProductN Good Selectivity IntermedC->ProductN Minor Path ProductO O-Arylated Impurity (Byproduct) IntermedC->ProductO Significant Side Rxn

Caption: Mechanistic divergence showing why Metal-Catalyzed routes (A/B) favor the desired N-isomer compared to SNAr (C).

Detailed Experimental Protocols

Protocol A: Modified Ullmann Coupling (Recommended for Yield & Scale)

Based on adaptations of the Buchwald/Ukita protocols.

Reagents:

  • 2-Hydroxypyridine (1.0 equiv)

  • 4-Bromobenzaldehyde (1.1 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) OR 1,10-Phenanthroline

  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

  • Charging: To a dried Schlenk tube/reactor, add CuI, 2-hydroxypyridine, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ).
  • Ligand Addition: Add the aryl bromide, ligand, and solvent under counter-flow of Argon.

    • Scientist's Note: Order matters. Pre-complexing CuI and the ligand in a small amount of solvent for 5 mins before adding to the main bulk can reduce induction periods.

  • Reaction: Heat to

    
     for 12–16 hours.
    
    • Monitoring: TLC (EtOAc/Hexane 1:1). Look for the disappearance of the bromide. The aldehyde is robust, but avoid temperatures

      
       to prevent self-condensation.
      
  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts and copper residues.

  • Purification: Concentrate filtrate. Recrystallize from EtOH or perform flash chromatography (0-5% MeOH in DCM).

    • Expected Yield: 82–88%.

    • Data Support: Ligand-accelerated Ullmann couplings are well-documented to favor N-arylation over O-arylation due to the specific coordination geometry of the Cu-amido intermediate [1, 2].

Protocol B: Chan-Lam Oxidative Coupling (Recommended for Mildness)

Best for small-scale library synthesis where high heat is undesirable.

Reagents:

  • 2-Hydroxypyridine (1.0 equiv)

  • 4-Formylphenylboronic acid (1.5 equiv)

  • Cu(OAc)

    
     (1.0 equiv - stoichiometric is often required for best yields)
    
  • Pyridine (2.0 equiv)[2]

  • Solvent: DCM or dry MeOH

  • Atmosphere: Open air (balloon of

    
     accelerates rate)
    

Step-by-Step Workflow:

  • Mixing: Dissolve 2-hydroxypyridine, boronic acid, and Cu(OAc)

    
     in DCM.
    
  • Activation: Add pyridine dropwise. The solution usually turns a deep blue/green (Cu-amine complex).

  • Oxidation: Stir vigorously open to the air (or with an

    
     balloon) at Room Temperature for 24 hours.
    
    • Scientist's Note: Moisture control is less critical here than in Ullmann, but "wet" solvents can promote protodeboronation of the boronic acid, lowering yields.

  • Workup: Quench with aqueous

    
     (to chelate Cu). Extract with DCM.[3]
    
  • Purification: Column chromatography is almost always required to remove boronic acid byproducts.

    • Expected Yield: 55–72%.

    • Data Support: Chan-Lam reactions are highly chemoselective for N-arylation but suffer from lower atom economy due to the boronic acid requirement and copper waste [3, 4].

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Conversion (Method A) Catalyst poisoning or poor ligand quality.Use fresh CuI (should be white/off-white, not green). Ensure inert atmosphere is maintained until heating starts.
High O-Isomer (Method C) "Hard" anion character dominant.Switch to Method A. If sticking to

, use a Lithium base (LiH) or specific H-bond donor solvents to shield the Oxygen.
Aldehyde Degradation Cannizzaro reaction or oxidation.Ensure base (

) is anhydrous. Eliminate

rigorously in Method A. In Method B, limit reaction time.
Blue Emulsion (Method B) Residual Copper species.Wash organic layer with 10% EDTA solution or aqueous Ammonia during workup.

References

  • Ukita, T. et al. (2005). "Improved Ullmann–Ukita–Buchwald–Li conditions for CuI-catalyzed coupling reaction of 2-pyridones with aryl halides." Tetrahedron, 61(28), 6726-6731.

  • Buchwald, S. L. et al. (2001).[4] "Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles." Journal of the American Chemical Society, 123(31), 7727–7729.

  • Chan, D. M. T. et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933-2936.

  • Evans, D. A. et al. (1998). "Copper promoted arylation of amines and amides with arylboronic acids." Tetrahedron Letters, 39(19), 2937-2940.

  • Sigma-Aldrich. (n.d.). "Product Specification: 4-(2-Pyridyl)benzaldehyde derivatives."

Sources

Safety Operating Guide

4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the safe handling and disposal procedures for 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde (also known as 1-(4-formylphenyl)pyridin-2(1H)-one ).[1] As a specialized research intermediate often used in the synthesis of pharmaceutical compounds (e.g., Factor Xa inhibitors), specific safety data may be limited. Therefore, this protocol adopts a precautionary approach , treating the substance as a hazardous organic solid with potential reactive properties due to the aldehyde functional group.

Chemical Identification & Hazard Assessment

Before initiating disposal, you must correctly identify the waste stream. This compound combines a reactive benzaldehyde core with a N-linked pyridone ring.[1]

Property Details
Chemical Name 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde
Synonyms 1-(4-formylphenyl)pyridin-2(1H)-one; N-(4-formylphenyl)-2-pyridone
Molecular Formula C₁₂H₉NO₂
Molecular Weight ~199.21 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in organic solvents (DMSO, DMF, Chloroform); limited water solubility.[1][2]
Hazard Profile (Read-Across Analysis)

Based on structural analogs (Benzaldehyde and N-aryl-2-pyridones), the following GHS classifications are inferred for safety planning:

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][3]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1][4]

  • Reactivity: The aldehyde group is susceptible to oxidation (forming carboxylic acids) and can react with strong nucleophiles.[1]

Personal Protective Equipment (PPE)

To ensure operator safety during disposal, the following PPE is mandatory :

  • Respiratory Protection: NIOSH-approved N95 respirator or P100 particulate filter if handling the solid powder to prevent inhalation.[1]

  • Eye Protection: Chemical safety goggles (ANSI Z87.[1]1) to protect against dust and accidental splashes.[1][3][5]

  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm).[1] Double-gloving is recommended if dissolving in organic solvents.[1]

  • Body Protection: Standard laboratory coat and closed-toe chemical-resistant shoes.[1]

Disposal Procedures

A. Solid Waste Disposal (Preferred Method)

The safest disposal route for the pure solid is incineration through a licensed chemical waste contractor.

  • Segregation: Do not mix with strong oxidizing agents (e.g., permanganates, nitrates) or strong bases, as the aldehyde group can react exothermically.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Labeling: Clearly label the container with the full chemical name and the hazard warning:

    "HAZARDOUS WASTE - TOXIC, IRRITANT - 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde" [1]

  • Storage: Store the sealed container in a cool, dry, well-ventilated area away from heat sources until pickup.

B. Liquid Waste Disposal (Solutions)

If the chemical is dissolved in a solvent (e.g., reaction mother liquor):

  • Solvent Compatibility: Identify the primary solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol).

  • Classification:

    • Halogenated Waste: If dissolved in DCM or Chloroform.[1]

    • Non-Halogenated Waste: If dissolved in Acetone, Methanol, or Ethyl Acetate.

  • Collection: Pour into the appropriate carboy. Ensure the carboy is grounded if the solvent is flammable.[1]

  • Rinsing: Triple-rinse the original glassware with a compatible solvent and add the rinsate to the liquid waste container.[1]

C. Contaminated Debris[1][2]
  • Items: Weigh boats, pipettes, contaminated gloves, and paper towels.

  • Protocol: Place all solid debris into a clear heavy-duty plastic bag (minimum 2 mil thickness) or a dedicated solid waste drum.[1] Label as "Solid Chemical Debris - Contaminated with Organic Aldehydes" .[1]

Decision Logic & Workflow

The following diagram outlines the decision-making process for disposing of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde.

DisposalWorkflow Start Waste Identification: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde StateCheck Is the waste Solid or Liquid? Start->StateCheck Debris Contaminated Debris (Gloves, Weigh Boats) Start->Debris SolidWaste Solid Waste (Powder) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solution) StateCheck->LiquidWaste Liquid ContainerSolid Place in HDPE/Glass Container (Do NOT mix with Oxidizers) SolidWaste->ContainerSolid LabelSolid Label: 'Hazardous Waste - Toxic/Irritant' ContainerSolid->LabelSolid Pickup Store in Satellite Accumulation Area Request EHS Pickup LabelSolid->Pickup SolventCheck Check Solvent Type LiquidWaste->SolventCheck Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halo Halogenated NonHalo Non-Halogenated Waste Stream (e.g., Acetone, MeOH) SolventCheck->NonHalo Non-Halogenated Halo->Pickup NonHalo->Pickup BagDebris Double Bag & Label 'Solid Chemical Debris' Debris->BagDebris BagDebris->Pickup

Figure 1: Decision tree for the segregation and disposal of 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde waste streams.

Emergency Procedures

In the event of a spill or exposure, execute the following immediately:

Scenario Immediate Action
Spill (Solid) Do not dry sweep (creates dust).[1][6] Cover with wet paper towels or use a HEPA-filtered vacuum.[1] Place waste in a sealed bag.
Spill (Liquid) Absorb with inert material (vermiculite or sand).[1] Do not use sawdust (flammability risk with aldehydes).[1]
Skin Contact Wash with soap and copious amounts of water for 15 minutes. Remove contaminated clothing.[1][3][6][7]
Eye Contact Rinse cautiously with water for 15 minutes, lifting eyelids.[7] Seek medical attention immediately.
Inhalation Move to fresh air.[3][6][7] If breathing is difficult, administer oxygen (trained personnel only).

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Benzaldehyde (CAS 100-52-7). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][8] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

Part 1: Executive Safety Directive

Compound Identity & Risk Profile

  • Chemical Name: 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde

  • Structural Context: An N-substituted pyridone attached to a benzaldehyde scaffold. This is a specialized intermediate, distinct from C-linked pyridyl-benzaldehydes.

  • Senior Scientist Assessment: Public toxicological data for this specific isomer is limited. Therefore, we apply the Precautionary Principle , deriving safety protocols from its two primary pharmacophores: the reactive aldehyde (sensitizer/irritant) and the bioactive N-phenyl-2-pyridone (potential photosensitizer/hepatic target).

Core Hazard Classification (Inferred from SAR):

  • Signal Word: WARNING

  • Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), Acute Toxicity (Oral) (H302).

  • Special Hazard: Photosensitivity. Pyridone derivatives (e.g., Pirfenidone) are known to induce photosensitivity; handle this material away from intense light sources.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling >50 mg quantities. Causality is explained to ensure compliance.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double Nitrile Gloves (min 0.11 mm thick)Aldehyde Permeation: Aldehydes can permeate latex rapidly. Nitrile offers superior resistance. Double gloving (0.11 mm x 2) provides a "breakthrough time" buffer of >4 hours.
Eye Protection Chemical Splash Goggles (Indirect Vent)Vapor/Dust Risk: Safety glasses with side shields are insufficient for fine powders or volatile aldehydes that can bypass side gaps. Goggles seal the ocular cavity.
Respiratory N95 (Dust) or Half-Mask with OV/P100 Inhalation Toxicity: The aldehyde moiety causes respiratory tract irritation. If heating or generating dust, an Organic Vapor (OV) cartridge is required to neutralize volatile aldehyde vapors.
Body Defense Tyvek® Lab Coat (Closed Front)Particulate Control: Cotton coats trap dust. Tyvek repels chemical particulates and prevents the compound from embedding in clothing fibers, reducing carry-home contamination.

Part 3: Operational Protocols

Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

    • Reasoning: The aldehyde group is prone to autoxidation to the corresponding carboxylic acid (4-(2-oxo-2H-pyridin-1-yl)-benzoic acid) upon exposure to atmospheric oxygen.

  • Light: Store in Amber Glass or foil-wrapped containers.

    • Reasoning: The 2-pyridone chromophore absorbs UV/Vis light, leading to potential [2+2] photodimerization or degradation.

  • Temperature: 2–8°C (Refrigerated).

Handling Workflow (Self-Validating System)

Step 1: Preparation

  • Activate fume hood (Face velocity: 100 fpm).

  • Place an antistatic weighing boat and a waste container inside the hood before opening the chemical vial.

  • Validation: Check the color. Pure compound should be off-white/pale yellow. Darkening indicates oxidation or photodecomposition.

Step 2: Weighing & Transfer

  • Use a glass or stainless steel spatula . Avoid plastics that may leach plasticizers in contact with organic aldehydes.

  • Transfer solid directly into the reaction vessel.

  • Immediate Action: If spillage occurs on the balance, wipe with a tissue dampened in acetone, then dispose of the tissue as solid hazardous waste.

Step 3: Reaction Setup

  • Purge the reaction vessel with Nitrogen before addition.

  • Add solvent (typically DCM, THF, or DMF) slowly.

  • Causality: Aldehydes can form explosive peroxides if distilled to dryness in the presence of air; always maintain an inert atmosphere.

Part 4: Emergency & Disposal Logic

Logic Flow for Spill/Exposure Response

SafetyProtocol cluster_legend Protocol Logic Start Incident Detected Type Identify Incident Type Start->Type Spill Chemical Spill Type->Spill Exposure Personal Exposure Type->Exposure Contain 1. Isolate Area 2. Cover with absorbent pads Spill->Contain Skin Skin Contact? Wash with soap/water 15 min Exposure->Skin Eye Eye Contact? Flush 15 min (Eye Wash Station) Exposure->Eye Decon Clean surface with soap/water (removes pyridone) then Acetone (removes aldehyde) Contain->Decon Disposal Dispose as Hazardous Waste (Incineration) Decon->Disposal Medical Seek Medical Attention (Bring SDS/Chemical Name) Skin->Medical Eye->Medical Blue: Containment Blue: Containment Red: Critical Health Red: Critical Health

Figure 1: Decision logic for immediate response to incidents involving 4-(2-oxo-2H-pyridin-1-yl)-benzaldehyde.

Disposal Specifications
  • Waste Stream: Organic Waste (Non-Halogenated, unless halogenated solvents were used).

  • Method: High-Temperature Incineration .

    • Why: Chemical oxidation (bleach) is not recommended as it may produce chlorinated byproducts with the pyridine ring. Incineration ensures complete destruction of the bioactive pyridone core.

  • Container: High-density polyethylene (HDPE) or glass. Label clearly as "Aldehyde/Pyridone Intermediate - Toxic."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 40632, Pirfenidone (Structural Analog). Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.